Strontium titanate
Description
Significance of SrTiO₃ in the Study of Complex Oxide Phenomena
The importance of strontium titanate (SrTiO₃) in condensed matter research stems from its remarkable versatility and the diverse range of physical phenomena it exhibits. researchgate.netaps.org It is often considered a model perovskite because its fundamental properties serve as a benchmark for understanding more complex oxide systems. rsc.orgosti.gov Pure SrTiO₃ is a wide band-gap semiconductor with an indirect band gap of about 3.25 eV and a direct gap of 3.75 eV. rsc.orgwikipedia.org However, its properties can be dramatically altered through doping, strain, or the creation of interfaces, making it a highly tunable material.
Key research areas where SrTiO₃ is significant include:
Superconductivity: Although an insulator in its pure state, SrTiO₃ becomes superconducting at low temperatures (below 0.35 K) when lightly doped with elements like niobium or when oxygen vacancies are introduced. wikipedia.orgnordita.org It was the first oxide and one of the first insulators discovered to exhibit superconductivity, and it does so at remarkably low charge carrier densities, challenging conventional theories. wordpress.comaps.org
Quantum Paraelectricity: At room temperature, SrTiO₃ is a paraelectric material. wikipedia.org As the temperature is lowered, its dielectric constant increases dramatically, suggesting an imminent transition to a ferroelectric state. aps.orgwikipedia.org However, quantum fluctuations prevent this transition from completing, stabilizing the paraelectric phase down to the lowest measured temperatures. aps.orgwikipedia.org This fascinating state is known as "quantum paraelectricity." nordita.orgwordpress.com
Induced Ferroelectricity: While not naturally ferroelectric, a ferroelectric state can be induced in SrTiO₃. aps.org Research has shown that applying epitaxial strain by growing thin films on specific substrates can raise the ferroelectric transition temperature by hundreds of degrees, even achieving room-temperature ferroelectricity. researchgate.netaip.org More recently, scientists have discovered that ferroelectricity can also be induced by using intense mid-infrared laser pulses. mpg.deuni-hamburg.de
Substrates for Oxide Electronics: Single crystals of SrTiO₃ are excellent substrates for the epitaxial growth of other complex oxide thin films, including high-temperature superconductors. goodfellow.comwikipedia.orgjx-nmm.com Its lattice structure is a good match for many other perovskites, enabling the creation of high-quality, single-crystal thin films. sigmaaldrich.compenerbitgoodwood.com This has been crucial for the field of oxide electronics, particularly in the study of novel interfacial phenomena, such as the formation of a two-dimensional electron gas at the lanthanum aluminate-strontium titanate (LaAlO₃/SrTiO₃) interface. wikipedia.orgpsi.ch
Perovskite Structure as a Foundation for Diverse Physical Behaviors
The wide array of physical properties observed in this compound is fundamentally rooted in its perovskite crystal structure. jx-nmm.compenerbitgoodwood.com The generalized formula for perovskites is ABO₃. In SrTiO₃, the 'A' site is occupied by a strontium (Sr²⁺) ion, the 'B' site by a titanium (Ti⁴⁺) ion, and the 'O' sites by three oxygen (O²⁻) anions. aps.orgulisboa.pt
At temperatures above 105 K (approximately -168 °C), SrTiO₃ has a simple cubic perovskite structure. rsc.orgaps.org This structure can be visualized as a cube with the larger Sr²⁺ cations at the corners, the smaller Ti⁴⁺ cation at the body's center, and O²⁻ anions at the center of each face. aps.org This arrangement forms a network of corner-sharing TiO₆ octahedra, which is the structural backbone of the lattice. penerbitgoodwood.comulisboa.pt The bonding within SrTiO₃ is of a mixed ionic-covalent character. ulisboa.pt
This specific atomic arrangement is highly sensitive to external stimuli like temperature, pressure, and electric fields, which is a key reason for its diverse behaviors. A critical feature of the perovskite structure is its ability to distort. At about 105 K, SrTiO₃ undergoes an antiferrodistortive phase transition from its high-temperature cubic phase to a low-temperature tetragonal phase. rsc.orgaps.orgphys.org This transition is characterized by a slight rotation of the TiO₆ octahedra. rsc.orgaps.org The softening of a specific phonon mode is associated with this structural phase transition, a concept that has been pivotal in understanding structural transitions in materials. wordpress.com This inherent structural instability is closely linked to its quantum paraelectric behavior and the ability to induce ferroelectricity through strain. aps.orgnordita.org
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | SrTiO₃ | wikipedia.org |
| Molar Mass | 183.49 g/mol | wikipedia.org |
| Appearance | White, opaque crystals | wikipedia.org |
| Crystal Structure (at RT) | Cubic Perovskite | wikipedia.org |
| Lattice Parameter (at RT) | 0.3905 nm (3.905 Å) | rsc.orgulisboa.pt |
| Density | 5.11 - 5.13 g/cm³ | wikipedia.orgulisboa.pt |
| Melting Point | ~2080 °C | wikipedia.orgulisboa.pt |
| Band Gap | 3.25 eV (Indirect) | rsc.orgwikipedia.org |
| Dielectric Constant (at RT) | ~300 | wikipedia.orgulisboa.pt |
| Refractive Index | ~2.4 | wikipedia.orgforecastchemicals.com |
Historical Context of Advanced Research in this compound
Research into this compound has a rich history, marked by several key discoveries that have significantly impacted condensed matter physics.
1950s: Large, transparent single crystals of synthetic this compound were first produced in the early 1950s. wordpress.comoptica.org This development made the material widely available for research and for use as a diamond simulant, a role it played due to its high refractive index and dispersion. wikipedia.orggemstones.com
1960s: A pivotal discovery occurred when researchers found that by introducing a small number of charge carriers (for example, by doping), SrTiO₃ becomes superconducting. rsc.orgwordpress.com This was a surprising result, as superconductivity was not expected in an oxide material with such a low carrier density. wordpress.comaps.org Around the same time, studies on SrTiO₃ were instrumental in confirming the "soft mode" theory of structural phase transitions, which posits that a phase transition is driven by the softening of a particular lattice vibration. wordpress.com
1970s-1980s: The concept of "quantum paraelectricity" was developed to explain why SrTiO₃ avoids a ferroelectric transition at low temperatures. wordpress.com Researchers observed that while the dielectric constant rises dramatically as temperature decreases, it saturates at around 4 K due to quantum fluctuations preventing the crystal lattice from locking into a ferroelectric state. wikipedia.orgwordpress.com In 1982, the natural mineral form of SrTiO₃, named tausonite, was discovered in Siberia, confirming that the material, long thought to be purely artificial, also exists in nature. wikipedia.orggemstones.com
2000s to Present: The turn of the century saw a resurgence of interest in SrTiO₃, driven by advancements in thin-film growth and materials engineering. In 2004, it was reported that room-temperature ferroelectricity could be achieved in thin films of SrTiO₃ by inducing epitaxial strain. wordpress.comresearchgate.net This opened a new avenue for creating tunable electronic devices. researchgate.netresearchgate.net Furthermore, the discovery of a high-mobility two-dimensional electron gas at the interface between SrTiO₃ and lanthanum aluminate (LaAlO₃) has launched the field of oxide electronics, where the interfaces between materials, rather than the materials themselves, provide novel functionalities. psi.charxiv.org Recent studies continue to uncover new phenomena, including the ability to induce ferroelectricity with light and to manipulate its superconducting properties through engineered defects. mpg.deumn.edu
Structure
2D Structure
Properties
IUPAC Name |
strontium;dioxido(oxo)titanium | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Sr.Ti/q;2*-1;+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEALVRVVWBQVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SrTiO3, O3SrTi | |
| Record name | Strontium titanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Strontium_titanate | |
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DSSTOX Substance ID |
DTXSID70893688 | |
| Record name | Strontium titanium oxide | |
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Molecular Weight |
183.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White to off-white odorless powder; [Alfa Aesar MSDS] | |
| Record name | Strontium titanium oxide (SrTiO3) | |
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| Record name | Strontium titanate | |
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CAS No. |
12060-59-2 | |
| Record name | Strontium titanium oxide | |
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| Record name | Strontium titanium oxide (SrTiO3) | |
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| Record name | Strontium titanium trioxide | |
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| Record name | STRONTIUM TITANATE | |
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Advanced Methodologies for Synthesis and Fabrication in Strontium Titanate Research
Growth of High-Purity Single Crystals for Fundamental Studies
The synthesis of high-purity strontium titanate (SrTiO₃) single crystals is foundational for both fundamental research and for providing high-quality substrates for thin-film applications. Several melt-growth techniques are employed to produce large, high-quality single crystals.
The Verneuil method , or flame fusion, developed by Auguste Verneuil in 1902, is a historically significant and commercially used technique for growing SrTiO₃ crystals. ulisboa.ptbritannica.comstxavierstn.edu.in The process involves melting finely powdered precursor material in an oxyhydrogen flame and allowing the molten droplets to crystallize on a seed crystal. ulisboa.ptstxavierstn.edu.in This method is capable of producing large boules, which are then cooled and can be split to relieve internal strain. britannica.com While it is a rapid process, the resulting crystals may have some structural imperfections. ulisboa.pt
The Czochralski method is another widely used technique for producing high-quality, large-size single crystals of various oxide materials, including this compound. core.ac.ukalineason.comvritratech.comjandgoptics.com In this process, a seed crystal is dipped into a melt of the material and slowly pulled upwards as it rotates. The molten material crystallizes on the seed, forming a large, single-crystal ingot. The Czochralski method offers a high growth rate and is known for producing crystals with higher quality than the Verneuil process. ulisboa.ptalineason.com
The floating zone (FZ) method is another technique utilized for growing high-purity single crystals of SrTiO₃. mdpi.comresearchgate.netcascryst.com This method involves passing a molten zone through a polycrystalline rod of the material. As the molten zone moves, it melts the impure solid in front of it and leaves behind a trail of purified, recrystallized single crystal. The FZ method is particularly advantageous for producing crystals with very low defect concentrations, as the melt is not in contact with a crucible, minimizing contamination. mdpi.comresearchgate.net Researchers have successfully grown SrTiO₃ single crystals with diameters of 15–20 mm and lengths of 40–80 mm using this technique. researchgate.net
Epitaxial Thin Film Deposition Techniques for Heterostructures and Strain Engineering
Epitaxial thin films of this compound are crucial for creating heterostructures and for strain engineering, which allows for the tuning of material properties. Various physical vapor deposition techniques are employed to achieve high-quality epitaxial growth.
Pulsed Laser Deposition (PLD)
Pulsed Laser Deposition (PLD) is a versatile technique for depositing high-quality epitaxial thin films of complex oxides like SrTiO₃. researchgate.netscientific.netuno.edudtic.mil In PLD, a high-power laser is used to ablate a target material, creating a plasma plume that deposits onto a heated substrate. This method offers excellent control over film stoichiometry and is widely used for growing SrTiO₃ thin films on various substrates, including silicon and lanthanum aluminate. researchgate.netuno.edu The properties of the resulting films, such as crystallinity and surface morphology, are highly dependent on deposition parameters like substrate temperature and oxygen pressure. journaldephysique.org For instance, superconducting Nb-doped SrTiO₃ thin films have been successfully grown using PLD. aip.org
Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique that allows for atomic-level control over film growth, making it ideal for creating sharp interfaces in heterostructures. researchgate.netpsu.edu In MBE, thermal beams of atoms or molecules effuse from sources and impinge upon a heated substrate in an ultra-high vacuum environment. This precise control enables the growth of stoichiometric SrTiO₃ films with exceptional crystalline quality, often indistinguishable from the underlying substrate. psu.edu MBE is also used to grow SrTiO₃ buffer layers on silicon, which serve as a template for the subsequent deposition of other functional oxides. aip.orgresearchgate.net The growth conditions, including the stoichiometry of the elemental fluxes, significantly impact the structural and electrical properties of the films. psu.edu
Sputtering Techniques
Sputtering is a physical vapor deposition method where atoms are ejected from a target material by bombardment with energetic ions and deposited onto a substrate. Radio-frequency (RF) magnetron sputtering is a common variant used to deposit SrTiO₃ thin films. nih.govaip.org The structural and optical properties of the sputtered films can be controlled by parameters such as the sputtering gas pressure and post-deposition annealing temperature. nih.gov For example, as-deposited amorphous films can be transformed into polycrystalline films by annealing at temperatures between 500 °C and 800 °C. nih.gov Another advanced sputtering method is the multi-ion-beam reactive sputtering technique, which has been used to deposit SrTiO₃ films with good dielectric properties. aip.org Mirror-confinement-type electron cyclotron resonance (ECR) plasma sputtering is another technique that allows for the preparation of smooth SrTiO₃ films at low substrate temperatures. capes.gov.br
Nanostructure Synthesis for Enhanced Functionalities
The synthesis of this compound nanostructures offers a pathway to enhance its functionalities for various applications, including photocatalysis and sensing. Wet-chemical methods are particularly effective for controlling the size, shape, and properties of the resulting nanoparticles.
Hydrothermal and Microwave-Assisted Hydrothermal Methods
Hydrothermal synthesis is a versatile method for producing crystalline SrTiO₃ nanoparticles at relatively low temperatures. rsc.orgrsc.orgresearchgate.net The process involves a chemical reaction in an aqueous solution above ambient temperature and pressure. The morphology and properties of the SrTiO₃ nanocrystals can be controlled by adjusting reaction parameters such as temperature, pH, and the choice of precursors. rsc.org For instance, using anatase TiO₂ as a precursor, SrTiO₃ nanocrystals with enhanced photocatalytic activity have been synthesized. rsc.org The formation of SrTiO₃ often occurs at the solid/liquid interface of the titanium precursor. rsc.orgacs.org
Microwave-assisted hydrothermal synthesis is an advancement of the conventional hydrothermal method that utilizes microwave radiation to rapidly heat the reaction mixture. scientific.netsci-hub.seacs.orgresearchgate.net This rapid heating can lead to shorter reaction times and the formation of highly crystalline nanostructures with controlled morphologies, such as nanocubes and nanospheres. sci-hub.seacs.org The process has been used to synthesize both pure and doped SrTiO₃ powders. scientific.net The microwave irradiation time is a critical parameter that influences the crystallinity of the final product. sci-hub.se
Sol-Gel Methods
The sol-gel process is a versatile and widely utilized wet-chemical technique for synthesizing this compound (SrTiO₃) powders and films. This method offers excellent control over purity, homogeneity, and particle size at relatively low processing temperatures compared to conventional solid-state reaction routes. The process generally involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or salts, to form a colloidal suspension (the "sol"), which then undergoes gelation to form a solid network (the "gel"). Subsequent drying and heat treatment of the gel yield the desired crystalline SrTiO₃.
Various precursors can be employed in the sol-gel synthesis of this compound. Common choices include strontium acetate (B1210297) or strontium nitrate (B79036) for the strontium source, and titanium isopropoxide or tetrabutyl titanate for the titanium source. aip.orggoogle.comresearchgate.net The choice of solvents and additives, such as acetic acid, ethylene (B1197577) glycol monomethyl ether, and 2-methoxyethanol, plays a crucial role in controlling the hydrolysis and condensation rates, thereby influencing the properties of the final product. aip.orggoogle.com For instance, one method uses strontium acetate and lead acetate trihydrate dissolved in a mixture of deionized water and glacial acetic acid to create a precursor sol for producing lead this compound thin films. google.com
Research has explored several modifications of the sol-gel technique to achieve specific material characteristics. A sol-gel-hydrothermal method combines the initial sol-gel precursor preparation with subsequent hydrothermal treatment. mdpi.com In one study, titanium oxide precursor gels containing silver (Ag⁺) and strontium (Sr²⁺) ions were successfully converted into Ag-SrTiO₃ hybrid nanoparticles via hydrothermal treatment at 230 °C. mdpi.com This approach resulted in dendritic SrTiO₃ nanoparticles with well-distributed silver nanoparticles. mdpi.com Another variation is the sol-gel assisted solid-phase method, where strontium carbonate is coated with a TiO₂ precursor sol. This core-shell structure enhances the contact area between reactants, facilitating elemental diffusion and allowing for the formation of pure-phase nano-strontium titanate (around 34 nm) at a lower calcination temperature of 800 °C. rsc.org
The sol-gel method is particularly advantageous for producing nanostructured materials. Compared to solid-state synthesis which often yields microcrystalline particles, the sol-gel route produces more homogeneous and finer nanoparticles, with sizes reported to be around 10 nm. iaea.org Furthermore, the technique can be combined with other fabrication processes like electrospinning to create one-dimensional nanostructures. In this process, a sol-gel precursor solution is mixed with a polymer (e.g., polyvinylpyrrolidone) and then electrospun to form "green" fibers, which are subsequently calcined to produce continuous SrTiO₃ nanofibers. researchgate.net
Table 1: Comparison of Different Sol-Gel Based Synthesis Methods for this compound
| Method | Precursors | Key Process Steps | Resulting Material | Source(s) |
|---|---|---|---|---|
| Conventional Sol-Gel | Strontium acetate, Titanium isopropoxide, Acetic acid, 2-methoxyethanol | Mixing, ultrasonic stirring, spin coating, annealing | Barium this compound (BST) thin film | aip.org |
| Sol-Gel with Chelation | Tetrabutyl titanate, Lead acetate trihydrate, Strontium acetate | Dissolving precursors, spin coating, repeated annealing | Compact, high-quality lead this compound ferroelectric thin film | google.com |
| Sol-Gel-Hydrothermal | Titanium oxide precursor gels with Ag⁺ and Sr²⁺ ions | Preparation of precursor gel, hydrothermal treatment at 230°C | Dendritic Ag-SrTiO₃ hybrid nanoparticles | mdpi.com |
| Sol-Gel Assisted Solid Phase | Strontium carbonate, TiO₂ precursor | Coating SrCO₃ with TiO₂ sol, calcination at 800°C | Pure-phase nano-SrTiO₃ (34 nm) | rsc.org |
| Sol-Gel with Electrospinning | Strontium nitrate, Titanium tetraisopropoxide, Polyvinylpyrrolidone | Mixing sol-gel with polymer, electrospinning, calcination | SrTiO₃ ceramic nanofibers (mean diameter ~103 nm) | researchgate.net |
Template-Assisted Growth
Template-assisted synthesis is a powerful bottom-up approach for fabricating this compound nanostructures with well-defined morphologies and dimensions. This method utilizes a pre-existing template with specific pore structures, such as porous membranes or self-assembled organic structures, to direct the growth of the material. nanochemlab.com The template acts as a scaffold, and its pores function as nanoreactors, enabling a high degree of control over the size and shape of the resulting nanostructures. nanochemlab.com
A common template material is anodic aluminum oxide (AAO), which contains a high density of uniform, parallel cylindrical pores. Polycrystalline SrTiO₃ nanotubes have been successfully synthesized within AAO templates from aqueous solutions containing ammonium (B1175870) hexafluorotitanate and strontium nitrate at near-ambient conditions. acs.org The diameter of the nanotubes, approximately 250 nm, is directly determined by the pore diameter of the AAO template. acs.org After deposition within the template, an annealing step (e.g., at 800 °C) is typically required to crystallize the material into the desired perovskite phase. acs.org Similarly, other templates like polycarbonate (PC) and polyimide (PI) nanoporous membranes have been used to create vertical polycrystalline nanorods of related perovskite oxides on SrTiO₃ substrates. nanochemlab.com
The template-assisted approach is not limited to nanotubes. It has been employed to create a variety of one-dimensional (1D) nanostructures of perovskite materials, including nanowires and nanorods. ntnu.no For instance, an electrophoretic sol-gel template synthesis has been described for producing PZT (lead zirconate titanate) nanorods, a technique conceptually similar to what can be applied to SrTiO₃. ntnu.no The general principle involves filling the template's pores with a precursor sol, followed by a conversion process (e.g., heating or chemical reaction) to form the solid nanostructure. The template can then be selectively removed, typically by chemical etching, to yield an array of freestanding nanostructures.
In contrast to these methods, template-free approaches have also been developed, often relying on surfactants or other structure-directing agents. For example, hierarchical flowerlike SrTiO₃ nanostructures have been synthesized via a solvothermal method using poly(vinylpyrrolidone) (PVP). acs.org In this case, the PVP preferentially adsorbs onto specific crystallographic facets, promoting growth on other facets to form complex, self-assembled structures. acs.org While effective, template-free methods can sometimes be more complex to control compared to the direct physical confinement offered by hard templates. acs.org
Nanomembrane Fabrication
The fabrication of freestanding, single-crystal this compound nanomembranes is a significant area of research, driven by their potential use in flexible electronics, sensors, and novel photonic devices. azonano.comucf.edu These membranes are essentially ultra-thin, two-dimensional slices of the bulk crystal that can be transferred to arbitrary substrates.
One prominent fabrication technique involves the use of a sacrificial layer. azonano.com In this method, a thin sacrificial layer is first deposited on a substrate, followed by the epitaxial growth of the SrTiO₃ film. The sacrificial layer is later selectively removed, often by chemical etching or heating, which releases the overlying SrTiO₃ film as a freestanding membrane. azonano.com This method allows for the reuse of the expensive single-crystal substrate and provides high precision in controlling the membrane's thickness. azonano.com
Another advanced method utilizes graphene as an atomically thin, weakly adhering layer for remote epitaxy. azonano.com SrTiO₃ is grown epitaxially on a graphene-coated substrate. The weak van der Waals forces between the graphene and the SrTiO₃ film allow the film to be mechanically exfoliated (peeled off) as a nanomembrane. A major challenge with this technique is that the high-temperature, oxidizing conditions typically required for oxide growth can damage the graphene layer. To overcome this, hybrid molecular beam epitaxy (MBE) has been successfully employed. azonano.com By using a metal-organic precursor like titanium tetraisopropoxide (TTIP) instead of elemental titanium, high-quality SrTiO₃ can be grown on graphene without an external oxygen source, thus preserving the graphene's integrity. azonano.com
A different approach involves a transfer process where devices are first fabricated on a primary substrate, such as silicon, and then transferred to a flexible substrate. ucf.edu For instance, barium this compound (BST) capacitors have been fabricated on a silicon wafer, which is then bonded to a flexible liquid crystalline polymer (LCP) substrate. Subsequent etching of the original silicon wafer leaves the thin-film device on the flexible LCP. ucf.edu This wafer-bonding and etch-back technique allows for monolithic fabrication and transfer of relatively large device areas. ucf.edu The scalability of these fabrication methods is crucial for their transition from laboratory research to commercial applications. bioengineer.org
Control of Stoichiometry and Defect Concentration during Synthesis
The precise control of stoichiometry (the ratio of cations, e.g., Sr to Ti) and the concentration of point defects, such as vacancies and interstitials, is critical as these factors profoundly influence the electronic, dielectric, and transport properties of this compound. umn.educapes.gov.br Even very small deviations from the ideal Sr:Ti ratio of 1:1 can dramatically alter the material's behavior. capes.gov.br
During synthesis, particularly at high temperatures, the formation of defects is thermodynamically driven. Cation vacancies (Sr or Ti) are generally considered immobile below 1000 °C, meaning their concentration is often set during the initial crystal growth or high-temperature annealing. nih.gov In contrast, oxygen vacancies are mobile at much lower temperatures (above ~300 °C), and their concentration can be controlled by the oxygen partial pressure in the surrounding atmosphere during processing. nih.gov
Several synthesis techniques offer a high degree of control over these parameters.
Pulsed Laser Deposition (PLD) and Molecular Beam Epitaxy (MBE): These thin-film deposition techniques are renowned for enabling precise control over stoichiometry and defect density. umn.edu Optimization of parameters such as deposition temperature, background gas pressure (especially oxygen), and deposition rate is essential. For example, growing SrTiO₃ films at temperatures above 750 °C and oxygen pressures above 2.5 mBar can yield films that are structurally indistinguishable from the bulk single-crystal substrate. umn.edu
Hybrid MBE: This technique provides an additional layer of control. By using a metal-organic titanium source like TTIP, the growth process can become self-regulating with respect to the Sr:Ti ratio. azonano.com Within a specific growth window, the system naturally drives the composition towards a 1:1 stoichiometry, making it robust against minor fluctuations in precursor flux. azonano.com
Sintering Atmosphere and Non-Stoichiometry: In the synthesis of ceramic SrTiO₃, intentionally creating a non-stoichiometric composition can be a tool to control properties. Studies have shown that a small excess of TiO₂ enhances matter transport and densification during sintering, while a SrO excess has the opposite effect. capes.gov.br This is because the stoichiometric imbalance alters the defect chemistry; the mass transport during sintering is primarily controlled by strontium vacancies. capes.gov.br The presence of atomic vacancies can lead to an expansion of the lattice volume and a decrease in dielectric permittivity. researchgate.net
Doping: The intentional introduction of impurity atoms, or dopants, is a powerful method to control the defect concentration and, consequently, the electronic properties. Doping SrTiO₃ with donor elements, such as lanthanum (La) on the A-site or niobium (Nb) on the B-site, introduces electrons into the conduction band, transforming the typically insulating material into an n-type semiconductor. nih.gov Conversely, acceptor doping can be used to create p-type characteristics. Defect engineering through co-doping and controlling A-site vacancies, for instance in Ta-doped SrTiO₃, has been shown to be an effective strategy for optimizing thermoelectric performance by tuning carrier concentration and phonon scattering. acs.org
Advanced Characterization Techniques for Probing Strontium Titanate Systems
Spectroscopic Techniques for Electronic and Vibrational Properties
Spectroscopy offers a powerful lens to examine the electronic states, vibrational modes, and local atomic environments within strontium titanate. These techniques are crucial for understanding the fundamental properties that govern its diverse applications.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of paramagnetic species, which are atoms or defects with unpaired electrons. In this compound, EPR is instrumental in identifying and quantifying point defects, such as transition metal impurities and vacancy complexes, which significantly influence the material's electronic and dielectric properties.
Research has shown that as-received SrTiO₃ single crystals often contain paramagnetic impurity ions. Common examples include Fe³⁺ substituting for Ti⁴⁺, as well as Cr³⁺ and Mn⁴⁺. The EPR spectra of these ions serve as fingerprints, allowing for their unambiguous identification. For instance, Fe³⁺ ions in the Ti⁴⁺ site exhibit a characteristic EPR signal that can be distinguished from other paramagnetic centers. Similarly, studies have identified signals corresponding to Mn²⁺ substituting for Sr²⁺ and Mn⁴⁺ at the Ti⁴⁺ site, indicating that manganese ions can occupy both A and B sites in the perovskite structure.
Processing conditions, such as annealing in different atmospheres, have a profound impact on the defect landscape of SrTiO₃. Annealing can alter the charge state of existing impurities or create new paramagnetic centers, such as vacancy-impurity complexes. Photo-EPR, a variation of the technique where the sample is illuminated with light during the measurement, can provide further information on the energy levels of defects within the band gap. For example, illumination can induce charge transfer processes, leading to changes in the intensity of specific EPR signals, which helps in determining the role of these defects in phenomena like persistent photoconductivity.
Table 1: Paramagnetic Defects in this compound Identified by EPR Spectroscopy
| Paramagnetic Center | Description | Typical Observation |
|---|---|---|
| Fe³⁺ | Iron ion substituting for Titanium (Ti⁴⁺) | Commonly observed in as-received crystals. |
| Cr³⁺ | Chromium ion substituting for Titanium (Ti⁴⁺) | Detected in as-received samples; its signal intensity can be affected by annealing and illumination. |
| Mn⁴⁺ | Manganese ion substituting for Titanium (Ti⁴⁺) | Observed in manganese-doped SrTiO₃. |
| Mn²⁺ | Manganese ion substituting for Strontium (Sr²⁺) | Observed in manganese-doped SrTiO₃, indicating dual-site substitution. |
| Fe³⁺-Vₒ | Complex of an iron ion with an oxygen vacancy | Identified in some samples, its concentration can be modified by annealing treatments. |
Raman spectroscopy is a non-destructive light scattering technique that probes the vibrational modes (phonons) of a material. It provides valuable information about the crystal structure, lattice dynamics, and phase transitions. In its ideal cubic perovskite structure (space group Pm3m), this compound has no first-order Raman-active modes due to symmetry. Therefore, the Raman spectrum of SrTiO₃ at room temperature is dominated by second-order scattering features, which arise from combinations and overtones of phonons. desy.de
Despite the absence of first-order peaks, the second-order spectrum is rich with information and shows strong similarities to the phonon density of states. northwestern.edu Upon cooling, SrTiO₃ undergoes an antiferrodistortive structural phase transition at approximately 105 K from the cubic to a tetragonal phase (space group I4/mcm). researchgate.net Below this transition temperature, the reduction in symmetry activates new first-order Raman modes. The appearance of these sharp peaks is a clear signature of the phase transition, and their temperature dependence can be used to study the order parameter of the transition. desy.de
Furthermore, the application of external stimuli, such as high pressure or strain in thin films, can induce changes in the Raman spectrum. Studies on SrTiO₃ thin films have shown that the vibrational modes are sensitive to the film thickness. proquest.com As the film thickness decreases, the frequencies of some Raman modes shift, and new features can appear that are absent in the bulk material. researchgate.netproquest.com This sensitivity makes Raman spectroscopy a powerful tool for characterizing strain states and structural modifications in epitaxial SrTiO₃ films.
Table 2: Raman Spectroscopy Findings in this compound
| Condition | Key Observation | Significance |
|---|---|---|
| Room Temperature (Cubic Phase) | Spectrum is entirely second-order. desy.de | Consistent with the selection rules for the ideal cubic perovskite structure. |
| Low Temperature (T < 105 K, Tetragonal Phase) | Appearance of sharp, first-order Raman peaks. desy.de | Indicates the cubic-to-tetragonal structural phase transition. researchgate.net |
| Thin Films | Frequencies of Raman modes depend on film thickness. proquest.com | Demonstrates the influence of dimensionality and strain on lattice dynamics. researchgate.net |
| High Pressure | Induces shifts in phonon frequencies and phase transitions. | Provides insight into the compressibility of vibrational modes and structural stability. |
X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of an absorbing atom. desy.deox.ac.uk By tuning the X-ray energy across an element's absorption edge (e.g., Ti K-edge, O K-edge, or Sr L-edge), transitions from a core level to unoccupied states are excited. The resulting spectrum is highly sensitive to the oxidation state, coordination chemistry, and site symmetry of the absorbing atom. iaea.org
For this compound, XANES is particularly useful for probing the local environment of the titanium atoms within the TiO₆ octahedra. The pre-edge region of the Ti K-edge spectrum is especially informative. In a perfect centrosymmetric octahedral environment, the 1s → 3d transition is dipole-forbidden and thus weak. However, any local distortion that breaks the inversion symmetry, such as off-centering of the Ti atom, enhances the intensity of these pre-edge features due to increased p-d orbital hybridization. This makes Ti K-edge XANES a sensitive probe of local polar distortions, which are crucial for understanding the incipient ferroelectricity of SrTiO₃.
Studies on Fe-doped SrTiO₃ have utilized Fe L-edge and Ti L-edge XANES to determine the oxidation state and local environment of the dopant atoms. researchgate.net For instance, it was shown that annealing Fe-implanted SrTiO₃ in oxygen can change the oxidation state of iron from Fe⁰ to Fe³⁺. uwo.ca Similarly, O K-edge XANES provides insights into the hybridization between oxygen 2p orbitals and the metal d orbitals (Ti 3d and Sr 4d), revealing details about the covalent character of the Ti-O bonds and the electronic structure of the conduction band. acs.orguu.nl
Table 3: Information from XANES on this compound
| Absorption Edge | Information Obtained | Example Application |
|---|---|---|
| Ti K-edge | Local symmetry of TiO₆ octahedra, Ti oxidation state, p-d hybridization. | Detecting local distortions and off-centering of Ti atoms under pressure. |
| O K-edge | Unoccupied density of states with O 2p character, Ti 3d - O 2p hybridization. acs.org | Studying electronic structure changes at SrTiO₃/LaAlO₃ interfaces. |
| Fe L-edge (in doped STO) | Oxidation state (e.g., Fe²⁺, Fe³⁺) and local environment of iron dopants. researchgate.net | Monitoring changes in Fe oxidation state after ion implantation and annealing. uwo.ca |
| Sr L-edge | Electronic structure related to strontium unoccupied states. | Characterizing the role of the A-site cation in the overall electronic structure. |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. utwente.nl In XPS, the sample surface is irradiated with a beam of X-rays, causing the emission of core-level electrons. By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of each element. Small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms.
Due to the short inelastic mean free path of electrons in solids, XPS probes only the top few nanometers of the surface, making it an ideal tool for studying the surface chemistry of this compound. utwente.nl Research on SrTiO₃ thin films has employed XPS to verify stoichiometry, determine the Sr/Ti atomic ratio, and identify surface contaminants or additional phases. For example, studies have detected the presence of a superficial strontium carbonate (SrCO₃) phase that can form on the surface during growth or exposure to air. ox.ac.uk
Angle-resolved XPS (ARXPS), where the photoelectron detection angle is varied, can be used for non-destructive depth profiling of the near-surface region. This has been applied to analyze the composition and thickness of nanometer-scale SrTiO₃ films and multilayer stacks. By combining XPS with ion beam sputtering, it is possible to perform depth profiling to analyze compositional changes from the surface into the bulk of the material.
Table 4: XPS Analysis of this compound Surfaces
| Measurement | Information Derived | Key Findings |
|---|---|---|
| Sr 3d Core Level | Binding energy indicates the +2 oxidation state of strontium. | Can be used to identify surface phases like SrO or SrCO₃. ox.ac.uk |
| Ti 2p Core Level | Binding energy confirms the +4 oxidation state of titanium. | Peak shape is sensitive to the presence of lower oxidation states (e.g., Ti³⁺) associated with oxygen vacancies. |
| O 1s Core Level | Can be deconvoluted to distinguish between lattice oxygen, hydroxyl groups, and carbonate species. | Provides information on surface contamination and hydration. |
| Quantification | Sr/Ti atomic ratio. | Used to assess surface stoichiometry and its deviation from the bulk. ox.ac.uk |
Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy is a technique used to determine the optical properties, particularly the band gap energy (E_g), of semiconductor materials, including this compound. This method is especially suitable for powdered or opaque samples where transmission measurements are not feasible. The technique involves illuminating the sample with light of varying wavelengths and measuring the amount of light diffusely reflected. The reflectance data can then be transformed using the Kubelka-Munk function, which relates the reflectance to the absorption coefficient.
The optical band gap of a semiconductor can be estimated from the absorption spectrum using a Tauc plot. researchgate.net This method is based on the relationship between the absorption coefficient (α), the photon energy (hν), and the band gap energy (E_g). For a material with an indirect allowed transition, like SrTiO₃, the Tauc plot is constructed by plotting (αhν)^(1/2) versus hν. The band gap energy is then determined by extrapolating the linear portion of the plot to the energy axis where the absorption is zero.
Pure this compound is a wide-band-gap insulator, and UV-Vis spectroscopy confirms its absorption onset in the ultraviolet region. The reported band gap for bulk SrTiO₃ is approximately 3.25 eV for the indirect gap and 3.75 eV for the direct gap. wikipedia.org Doping SrTiO₃ with other elements can significantly alter its optical properties. For example, doping with iron has been shown to lower the optical band gap and enhance absorption in the visible light range, shifting the absorption edge to lower energies. researchgate.net This modification of the band structure is crucial for applications such as photocatalysis.
Table 5: Band Gap Energy of this compound Determined by UV-Vis Spectroscopy
| Material | Reported Band Gap (eV) | Reference |
|---|---|---|
| Undoped SrTiO₃ (Indirect) | ~3.25 | wikipedia.org |
| Undoped SrTiO₃ (Direct) | ~3.75 | wikipedia.org |
| Fe-doped SrTiO₃ (15%) | ~2.02 | researchgate.net |
| Barium this compound (Ba₀.₁₅Sr₀.₈₅TiO₃, annealed at 700°C) | ~3.10 |
Microscopic and Diffraction Techniques for Structural Analysis
While spectroscopic techniques probe electronic and vibrational properties, microscopic and diffraction methods provide direct information about the atomic arrangement, crystal structure, and surface morphology of this compound.
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure, phase purity, and lattice parameters of crystalline materials. In XRD, a beam of X-rays is scattered by the atoms in the crystal, producing a diffraction pattern of constructive interference peaks at specific angles. The positions and intensities of these peaks are unique to the material's crystal structure. For SrTiO₃, XRD is routinely used to confirm the formation of the cubic perovskite phase (space group Pm3m) in synthesized powders and single crystals. researchgate.net The sharp diffraction peaks are indicative of the material's high crystallinity. researchgate.net By analyzing the diffraction data using methods like Rietveld refinement, precise lattice parameters can be calculated. These parameters are sensitive to doping; for instance, doping with lanthanum at the strontium site leads to a decrease in the lattice parameter due to the smaller ionic radius of La³⁺ compared to Sr²⁺. ekb.eg XRD is also invaluable for studying epitaxial thin films, where it can be used to determine the film's orientation, crystalline quality, and strain state relative to the substrate.
Transmission Electron Microscopy (TEM) offers much higher spatial resolution than XRD, allowing for direct imaging of the atomic structure, crystal defects, and interfaces. In TEM, a high-energy electron beam is transmitted through an ultrathin sample, and the resulting image or diffraction pattern is magnified and focused onto a detector. High-resolution TEM (HRTEM) can resolve individual atomic columns, providing a direct view of the crystal lattice. researchgate.net TEM has been used to visualize the morphology of SrTiO₃ nanocrystals, confirming shapes like nanocubes and revealing their crystalline nature. researchgate.net It is also a powerful tool for studying surface reconstructions and identifying defects such as dislocations and grain boundaries within the material. northwestern.edu
Scanning Tunneling Microscopy (STM) is a surface imaging technique that can achieve atomic resolution, making it ideal for studying the complex surface structures and reconstructions of SrTiO₃. ox.ac.uk STM operates by scanning a sharp conductive tip over a conductive or semiconducting surface at a very small distance. A tunneling current flows between the tip and the surface, which is exponentially dependent on their separation. By keeping this current constant, the tip traces the surface's topography. STM studies on Nb-doped SrTiO₃(001) surfaces have revealed a variety of reconstructions, such as (2x1), c(4x4), and c(4x2), depending on the surface preparation conditions like annealing temperature and environment. ox.ac.ukresearchgate.net These reconstructions involve rearrangements of the surface atoms to minimize surface energy.
Atomic Force Microscopy (AFM) is another scanning probe technique that provides three-dimensional topographical information about a surface with very high resolution. researchgate.net Unlike STM, AFM does not require a conductive sample. It works by scanning a sharp tip attached to a flexible cantilever across the surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map. AFM is widely used to characterize the surface morphology of SrTiO₃ thin films, revealing features like atomically flat terraces and steps. ufl.edu The height of these steps can be measured with sub-nanometer precision, often corresponding to single unit cell heights (~0.4 nm), confirming the quality of the film growth. ufl.edu Piezoresponse Force Microscopy (PFM), a mode of AFM, is used to study the ferroelectric domain structures in materials grown on SrTiO₃ substrates. nih.gov
Transmission Electron Microscopy (TEM) and Electron Diffraction (TED) for Surface Reconstructions and Microstructure
Transmission Electron Microscopy (TEM) and Transmission Electron Diffraction (TED) are indispensable techniques for investigating the surface and microstructure of this compound (SrTiO₃). These methods offer the unique advantage of providing both real-space imaging and reciprocal-space diffraction information from the same microscopic area. wikipedia.orgnih.govuic.edu
Surface reconstruction, a phenomenon where surface atoms rearrange into periodic structures larger than the bulk unit cell, is a key area of study in SrTiO₃. wikipedia.org These reconstructions are highly sensitive to environmental conditions such as annealing temperature, time, gas composition, and pressure. wikipedia.org For instance, studies on the SrTiO₃ (110) surface have revealed that annealing in air at temperatures between 875°C and 1050°C induces a (1x5) type reconstruction. wikipedia.org On the (110) surface with increasing titanium dioxide coverage, the reconstruction has been observed to transition from an n × 1 to a 2 × n structure. northwestern.edu A variety of reconstructions have also been documented for the (001) surface, including (2x1), c(4x4), and c(4x2) types. utwente.nl
TED is particularly powerful for determining these surface structures. northwestern.edursc.org The kinematical approximation, which assumes single scattering events, is more applicable to TED than to Low-Energy Electron Diffraction (LEED), simplifying quantitative analysis. northwestern.edu By analyzing the diffraction patterns, the periodicity and symmetry of the surface reconstructions can be determined. For synthesized SrTiO₃ nanocubes, TED patterns from the wikipedia.org zone axis can confirm their cubic structure by indexing the observed diffraction spots to specific crystal planes like (100), (110), and (200). nist.gov
In conjunction with imaging, high-resolution TEM can visualize the microstructure, including surface steps, facets, and crystal defects. northwestern.edu Advanced techniques, such as analyzing a thickness series of electron energy-loss spectra from a wedge-shaped sample, allow for the extraction of surface-specific information, revealing changes in bonding and the crystal field around surface titanium cations. nih.gov Furthermore, high-resolution scanning TEM (STEM) can directly image atomic arrangements, such as distorted TiO₆-ₓ units, providing visual confirmation for proposed structural models. nih.gov
Table 1: Observed Surface Reconstructions on this compound
| Surface Plane | Annealing/Treatment Conditions | Observed Reconstruction | Reference |
|---|---|---|---|
| (110) | Annealed in air, 875°C - 1050°C | (1x5) | wikipedia.org |
| (001) | Annealed in UHV, 600-800°C | (2x1) | utwente.nl |
| (001) | Annealed in UHV, ~1100°C | c(4x4) | utwente.nl |
Scanning Tunneling Microscopy (STM) for Surface Morphology
Scanning Tunneling Microscopy (STM) is a premier technique for visualizing the surface morphology and atomic structure of conductive or semiconducting this compound with atomic resolution. aip.orgox.ac.ukcnr.it The technique relies on the quantum tunneling current between a sharp metallic tip and the sample surface, which provides a detailed map of the surface's electronic density of states, closely correlated with its topography. cnr.it
STM has been instrumental in characterizing the various surface reconstructions that occur on SrTiO₃ single crystals, particularly on the (001) surface. ox.ac.ukresearchgate.net By annealing niobium-doped SrTiO₃ (to make it sufficiently conductive for STM measurements), researchers have obtained high-resolution images of (2 x 1), c(4 x 4), and c(4 x 2) reconstructions. ox.ac.uk These images reveal not only the atomic arrangement within the reconstruction but also the larger-scale surface morphology.
Key morphological features observed with STM include atomically flat terraces and the steps between them. aip.org The height of these steps is a critical piece of information; most studies report step heights of approximately 0.4 nm, which corresponds to a single unit cell of the SrTiO₃ crystal structure. ox.ac.uk However, under specific preparation conditions, half-unit-cell-high steps have also been observed. aip.org The nature of the step edges, whether they are straight or wavy, can also be clearly distinguished. For example, the (2x1) reconstruction on the (001) surface is often associated with wavy step edges, while the c(4x2) reconstruction can exhibit straight edges aligned along the aps.org and azooptics.com crystallographic directions. aip.orgox.ac.uk
Table 2: Morphological Features of SrTiO₃ (001) Surface Observed by STM
| Feature | Observation | Significance | Reference(s) |
|---|---|---|---|
| Step Height | Typically ~0.4 nm | Corresponds to one bulk unit cell height | ox.ac.uk |
| Step Edge Morphology | Wavy or Straight | Depends on the surface reconstruction type | aip.orgox.ac.uk |
| Surface Reconstructions | (2x1), c(4x4), c(4x2) | Indicates specific atomic rearrangements due to processing | ox.ac.ukresearchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography and Strain Mapping
Atomic Force Microscopy (AFM) is a versatile scanning probe technique used to obtain high-resolution, three-dimensional topographical images of the this compound surface. nanosurf.com Unlike STM, AFM does not require a conductive sample and works by detecting the forces between a sharp tip, mounted on a flexible cantilever, and the sample surface. nanosurf.com
AFM is widely used to characterize the surface topography of SrTiO₃ substrates, which are crucial for the epitaxial growth of thin films. aps.org It can quantitatively measure surface roughness and visualize features such as atomic steps and terraces. aps.org For well-prepared SrTiO₃ surfaces, AFM images typically show step heights of around 0.4 nm, corresponding to a single crystallographic unit cell, confirming the surface is atomically smooth. arxiv.org The average width of these terraces can also be readily determined from the topographical maps. arxiv.org
Beyond standard topography, AFM-based methods can probe other properties. Ultrasonic Force Microscopy (UFM), for example, has been used to characterize composite materials consisting of SrTiO₃ nanoparticles within a polymer matrix, providing better resolution of the nanoparticle morphology than conventional contact-mode AFM. pitt.edu Conductive AFM (c-AFM) is another variant that can be used to both image and electronically modify surfaces, such as creating nanoscale conductive pathways at LaAlO₃/SrTiO₃ interfaces for transport studies. azom.com
AFM is also a powerful tool for strain mapping. By using the AFM tip to apply a localized force (nanoindentation), a strain field can be induced in a material. malvernpanalytical.com While not a direct imaging of strain, the topographical deformation is measured, and this data can be used to model the resulting strain. This is particularly relevant for SrTiO₃ thin films, where strain is known to significantly influence functional properties. Theoretical studies predict that by engineering misfit strain in epitaxial SrTiO₃ films, substantial piezoelectric responses can be achieved. researchgate.net
Table 3: AFM Measurements on SrTiO₃ Surfaces
| Measurement | Typical Finding | Implication | Reference |
|---|---|---|---|
| Step Height | ~0.4 nm | Atomically smooth, single unit-cell steps | arxiv.org |
| RMS Roughness (single terrace) | ~0.125 nm | High-quality surface for film growth | aps.org |
| Terrace Width | ~135 nm (example) | Indicates miscut angle of the crystal | arxiv.org |
X-ray Diffraction (XRD) for Crystal Structure and Phase Identification
X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique for determining the crystal structure and identifying phases in this compound materials. researchgate.net The method works by directing X-rays onto a sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern, characterized by the positions and intensities of the diffraction peaks, serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net
For this compound, XRD is routinely used to confirm its crystal structure. At room temperature, SrTiO₃ typically exhibits a cubic perovskite structure belonging to the Pm-3m space group. researchgate.net Phase identification is performed by comparing the experimental XRD pattern against standard reference patterns in databases such as the International Centre for Diffraction Data (ICDD), formerly the Joint Committee for Powder Diffraction Standards (JCPDS). researchgate.net
XRD analysis provides precise values for the lattice parameters of the crystal. For example, in studies of lanthanum-doped SrTiO₃, XRD has shown that the lattice parameter decreases with increasing lanthanum content. jps.jp This information is crucial for understanding the effects of doping on the crystal structure.
Furthermore, High-Resolution XRD (HRXRD) is employed to assess the crystalline quality of SrTiO₃ single crystals. iaea.org By analyzing the width of the diffraction peaks (often measured as the full width at half maximum, FWHM) in a rocking curve measurement, the density of crystalline defects, such as screw and edge dislocations, can be estimated. iaea.org XRD is also capable of identifying more complex or modified structures. In one study, a surface-modified this compound compound was found to crystallize in a monoclinic lattice with the space group P21/n, a determination made possible through detailed analysis of the powder diffraction pattern. ucl.ac.uk
Table 4: Crystallographic Data for Standard and Doped this compound from XRD
| Material | Crystal System | Space Group | Lattice Parameter (a) | Reference |
|---|---|---|---|---|
| SrTiO₃ (standard) | Cubic | Pm-3m | ~3.905 Å | wikipedia.org |
| Sr₀.₉₅La₀.₀₅TiO₃ | Cubic | - | 3.9016 Å | jps.jp |
| Sr₀.₉₀La₀.₁₀TiO₃ | Cubic | - | 3.8961 Å | jps.jp |
| Sr₀.₈₀La₀.₂₀TiO₃ | Cubic | - | 3.8848 Å | jps.jp |
Bragg Coherent X-ray Diffraction Imaging for Strain and Rotation Tensors
Bragg Coherent X-ray Diffraction Imaging (BCDI) is an advanced, lensless imaging technique that provides three-dimensional visualization of the internal structure and strain fields within nanocrystals and microcrystals. arxiv.orgarxiv.org The technique uses a highly coherent X-ray beam to illuminate a crystal, and the resulting far-field diffraction pattern around a specific Bragg peak is recorded. Through iterative phase retrieval algorithms, this diffraction pattern can be inverted to reconstruct a 3D image of the crystal, revealing not only its shape but also the local lattice displacements with picometer-scale sensitivity. arxiv.org
The reconstructed image provides a map of the complex-valued electron density, where the phase of the image is directly proportional to the component of the lattice displacement field along the measured Bragg scattering vector (Q). By measuring at least three non-coplanar Bragg reflections, the full 3D displacement field can be determined. researchgate.netresearchgate.net From this displacement field, the complete strain and rotation tensors at any point within the crystal can be calculated, offering an unparalleled view of its internal mechanical state.
BCDI has been applied to study this compound microcrystals at cryogenic temperatures. iaea.org These in-situ experiments allow for the tracking of structural changes and the evolution of strain as a function of temperature. For hydrothermally synthesized SrTiO₃ microcrystals, BCDI has been used to map the strain fields induced by defects such as dislocations and potential impurities. iaea.org The analysis revealed that as the temperature decreases, these strain fields increase in magnitude and spatial extent. The technique is sensitive enough to detect subtle structural transitions, such as a potential transition at 50 K in the presence of strain, which may be related to the formation of a low-temperature ferroelectric phase. iaea.org
Table 5: Information Derived from BCDI of a SrTiO₃ Microcrystal
| Derived Quantity | Description | Significance | Reference |
|---|---|---|---|
| 3D Crystal Shape | The external morphology of the microcrystal. | Provides context for internal features. | iaea.org |
| 3D Displacement Field | Vector field of atomic displacements from the ideal lattice. | The fundamental quantity from which strain and rotation are derived. | arxiv.org |
| Strain Tensor (ε) | A tensor describing the local deformation (stretching, shearing) of the crystal lattice. | Quantifies internal stresses and the influence of defects. | iaea.org |
Neutron Diffraction for Lattice Dynamics and Defect Structures
Neutron diffraction and scattering are powerful probes for investigating the structural and dynamic properties of materials like this compound, offering distinct advantages over X-ray techniques. Due to their neutral charge and magnetic moment, neutrons interact with atomic nuclei and magnetic fields, providing unique information about crystal structure, lattice vibrations (phonons), and magnetic ordering.
In the study of SrTiO₃, inelastic neutron scattering has been particularly crucial for characterizing its lattice dynamics. This technique measures the energy transfer between neutrons and the crystal, allowing for the mapping of phonon dispersion curves—the relationship between the vibrational frequency and wave vector of the lattice modes. These measurements have been instrumental in understanding the phase transitions in SrTiO₃. The material undergoes an antiferrodistortive phase transition from a cubic to a tetragonal structure at approximately 105 K. This transition is driven by the softening of a transverse optic (TO) phonon mode at the R-point of the Brillouin zone, a phenomenon extensively studied and confirmed by neutron scattering.
Neutron scattering is also highly sensitive to the positions of light elements like oxygen, which scatter X-rays weakly. This makes it an excellent tool for studying oxygen octahedra rotations and precise structural details related to the oxygen sublattice in SrTiO₃. Furthermore, the technique is well-suited for investigating defect structures. While not explicitly detailed in the provided search results for SrTiO₃, neutron diffraction is a standard method for studying point defects, such as oxygen vacancies, and their ordering. Oxygen vacancies play a critical role in the electrical and transport properties of this compound, and their concentration and arrangement can be probed by neutron diffraction studies.
Table 6: Key Applications of Neutron Scattering in this compound Research
| Application | Information Obtained | Significance |
|---|---|---|
| Inelastic Neutron Scattering | Phonon dispersion curves, temperature dependence of phonon modes. | Elucidation of lattice dynamics, understanding the mechanism of the 105 K structural phase transition (soft mode behavior). |
| Neutron Diffraction | Precise atomic positions (especially oxygen), crystal structure refinement. | Detailed structural analysis, characterization of oxygen octahedra tilting in the low-temperature tetragonal phase. |
Electrical and Transport Measurements
The electrical and transport properties of this compound are highly tunable, allowing it to span a vast range from a high-resistivity insulator to a metal and even a superconductor. wikipedia.org In its pure, stoichiometric state, SrTiO₃ is a wide-bandgap semiconductor with an indirect gap of 3.25 eV, exhibiting excellent insulating properties at room temperature with a specific resistivity exceeding 10⁹ Ω·cm. wikipedia.org It also possesses a very large dielectric constant of around 300. wikipedia.org
The introduction of charge carriers, typically through doping or the creation of oxygen vacancies, dramatically alters these properties. Doping SrTiO₃ with elements like niobium or lanthanum, or reducing it in a low-oxygen-pressure environment, introduces electrons into the conduction band, making the material an n-type semiconductor. wikipedia.orgacs.org This process leads to metallic, Fermi-liquid-like behavior even at very low carrier densities. wikipedia.org The electrical conductivity of doped SrTiO₃ is strongly dependent on temperature, frequency, and doping concentration. aip.orgbiu.ac.il For instance, in La- and Ga-doped SrTiO₃, conductivity was found to increase significantly with doping, reaching values around 50 S·cm⁻¹ at 880°C in a reducing atmosphere for certain compositions. biu.ac.il
Transport measurements, including Hall effect and Seebeck coefficient measurements, provide critical insights into the nature of the charge carriers. Hall measurements on reduced SrTiO₃ confirm that the carriers are electrons. arxiv.org The Hall mobility can be very high, especially at low temperatures, with values exceeding 42,000 cm² V⁻¹ s⁻¹ reported in high-quality thin films. pnas.org The temperature dependence of mobility provides information about the dominant scattering mechanisms. iaea.org
At cryogenic temperatures, electron-doped SrTiO₃ exhibits superconductivity. This phenomenon was first discovered in SrTiO₃, making it the first oxide superconductor known. wikipedia.org The superconducting transition temperature (Tc) is typically below 0.35 K and depends on the carrier concentration. wikipedia.org Furthermore, SrTiO₃ displays a detectable phonon thermal Hall effect, a transverse thermal gradient generated by a longitudinal heat flow in a magnetic field, which is highly sensitive to the material's stoichiometry and the presence of ferroelectric fluctuations. azooptics.comaps.org
Table 7: Key Electrical and Transport Properties of this compound
| Property | Value/Behavior | Conditions | Reference(s) |
|---|---|---|---|
| Band Gap | 3.25 eV (Indirect) | Pure, stoichiometric | wikipedia.org |
| Resistivity | > 10⁹ Ω·cm | Pure, room temperature | wikipedia.org |
| Dielectric Constant | ~300 | Pure, room temperature | wikipedia.org |
| Superconducting T_c | < 0.35 K | Doped, high electron density | wikipedia.org |
| Electron Mobility | > 42,000 cm² V⁻¹ s⁻¹ | Doped thin film, low temperature | pnas.org |
Table 8: List of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | SrTiO₃ |
| Lanthanum Aluminate | LaAlO₃ |
| Titanium Dioxide | TiO₂ |
| Niobium-doped this compound | Nb:SrTiO₃ |
| Lanthanum-doped this compound | La:SrTiO₃ |
| Lanthanum Strontium Cobalt Ferrite | (La,Sr)(Co,Fe)O₃ |
| Yttria-stabilized zirconia | YSZ |
Resistivity and Conductivity Measurements
Resistivity (ρ) and its reciprocal, conductivity (σ), are fundamental electrical properties that describe a material's opposition to charge flow. In pure, single-crystal this compound, the electrical resistivity is very high, often exceeding 10⁹ Ω·cm, categorizing it as an insulator. However, its conductivity can be precisely tuned over several orders of magnitude through intentional doping or the introduction of oxygen vacancies.
Donor-doping, such as substituting divalent strontium (Sr²⁺) with trivalent lanthanum (La³⁺) or tetravalent titanium (Ti⁴⁺) with pentavalent niobium (Nb⁵⁺), introduces excess electrons, transforming the material into an n-type semiconductor. mdpi.comaps.org Similarly, creating oxygen vacancies under reducing conditions releases electrons into the conduction band, enhancing conductivity. lbl.gov
| Material Composition | Form | Conductivity (S/cm) | Carrier Concentration (cm⁻³) |
|---|---|---|---|
| Pure SrTiO₃ | Single Crystal | < 10⁻⁹ | N/A |
| La-doped SrTiO₃ | Polycrystalline | Variable (lower than single crystal) | 8.4 x 10²⁰ |
| La-doped SrTiO₃ | Single Crystal | > 10³ | 6.8 x 10²⁰ |
| 6% Nb-doped SrTiO₃ (68 nm film) | Epitaxial Film | ~605 | 1.7 x 10²¹ |
| Sr₀.₈₅La₀.₁₀TiO₃₋δ | Dense Ceramic (Reduced) | ~1000-2000 (at 600°C) | Variable |
Hall Effect Measurements for Carrier Concentration
The Hall effect is a primary characterization tool for determining the dominant charge carrier type (electron or hole), carrier concentration (n), and carrier mobility (μ) in conductive and semiconductive materials. When a magnetic field is applied perpendicular to the direction of current flow in a sample, a transverse voltage, known as the Hall voltage, is generated. The magnitude and sign of this voltage are directly related to the concentration and type of charge carriers.
For this compound, Hall effect measurements have been instrumental in understanding the impact of doping and reduction on its electronic properties. Studies on reduced SrTiO₃ crystals have revealed a clear dependence of Hall mobility on the charge-carrier density. aps.org As the degree of reduction increases (creating more oxygen vacancies and thus more charge carriers), the mobility also increases. aps.org
Measurements on niobium-doped SrTiO₃ have shown that Nb donor centers remain fully ionized even at very low temperatures. aps.orgbohrium.com Notably, the low-temperature mobility in niobium-doped samples can be significantly higher than in reduced samples with similar electron concentrations, reaching values as high as 2.2 x 10⁴ cm²/V·s for electron concentrations around 2 x 10¹⁷ cm⁻³. aps.orgbohrium.com Analysis of La-doped SrTiO₃ thin films has identified various electron scattering mechanisms that limit mobility, including interactions with optical and acoustic phonons as well as ionized impurities. arxiv.orgsemanticscholar.org
| Material | Temperature (K) | Carrier Concentration (cm⁻³) | Hall Mobility (cm²/V·s) |
|---|---|---|---|
| Nb-doped SrTiO₃ | Low Temperature | ~2 x 10¹⁷ | 22,000 |
| Reduced SrTiO₃ | Low Temperature | ~2 x 10¹⁷ | ~5,500 |
| La-doped SrTiO₃ Film | 2 | 8 x 10¹⁷ | ~40,000 |
| La-doped SrTiO₃ Film | 300 | 8 x 10¹⁷ | ~7 |
| 6% Nb-doped SrTiO₃ Film (11 nm) | 300 | 9.5 x 10²⁰ | Variable |
Thermoelectric Transport Measurements (Seebeck Coefficient)
Thermoelectric materials can convert heat energy into electrical energy and vice versa. The efficiency of this conversion is quantified by the dimensionless figure of merit, ZT, where ZT = (S²σT)/κ. Here, S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. Donor-doped this compound is considered a highly promising n-type oxide thermoelectric material, largely due to its potential for a large Seebeck coefficient. mdpi.comaps.org
The Seebeck coefficient, or thermopower, measures the magnitude of the induced voltage in response to a temperature difference across the material. The band structure of SrTiO₃, with its heavy and light conduction bands, is favorable for achieving a large Seebeck coefficient. nih.gov Experimental studies have confirmed that doping SrTiO₃ with elements like lanthanum, niobium, and yttrium can significantly alter its thermoelectric properties. mdpi.comrsc.orgresearchgate.net
| Material Composition | Temperature (K) | Seebeck Coefficient (|S|, µV/K) | Power Factor (S²σ, µW/cm·K²) |
|---|---|---|---|
| Sr₀.₈₈La₀.₀₆Sc₀.₀₆TiO₃ | 773 | ~200 | ~8.0 |
| Sr₀.₉₄La₀.₀₆TiO₃ | 517 | ~160 | 9.41 |
| Nb-doped SrTiO₃ (0.05 at%) | 300 | ~300 | Variable |
| Nb-doped SrTiO₃ (0.05 at%) | ~25 | ~1000 (Phonon Drag Peak) | Variable |
| 5% Pr³⁺, 20% Nb⁵⁺ co-doped Film | 300 | Variable | ~160 (ZT = 0.016) |
Quantum Phenomena and Emergent Orders in Strontium Titanate
Superconductivity in Doped Strontium Titanate
Doped this compound (SrTiO₃) stands out as a remarkable superconductor, exhibiting this property at carrier concentrations far lower than conventional superconductors. aps.orgucr.ac.crresearchgate.net Discovered in 1964, the origins of its pairing mechanism remain a subject of intense research and debate, largely because it defies explanation by the standard Bardeen-Cooper-Schrieffer (BCS) theory. researchgate.netresearchgate.net The superconducting state typically emerges at temperatures below 1 Kelvin, with the transition temperature (T_c) displaying a characteristic dome shape as a function of carrier concentration. aps.orgucr.ac.crresearchgate.net This behavior, reminiscent of high-T_c cuprates, occurs in a material that is proximate to a ferroelectric quantum critical point, suggesting a deep connection between these two phenomena. unige.chaps.orgtqmatter.org
The superconductivity in this compound is widely considered unconventional, pointing to pairing mechanisms beyond the simple electron-phonon coupling described by BCS theory. researchgate.netunige.ch Several factors contribute to this view. The material becomes superconducting at exceptionally low electron densities, where the Fermi energy is significantly smaller than the relevant phonon frequencies, a condition that challenges conventional theoretical frameworks. aps.orgresearchgate.net
One prominent theory suggests that the pairing is mediated by fluctuations associated with the nearby ferroelectric instability. aps.orgarxiv.org Specifically, soft transverse optical (TO) phonon modes, which are precursors to the ferroelectric state, are believed to play a crucial role. unige.charxiv.org As SrTiO₃ is cooled, it approaches a ferroelectric phase transition that is ultimately suppressed by quantum fluctuations, leading to a quantum paraelectric state. tqmatter.org The fluctuations of these soft polar modes are thought to provide the attractive interaction necessary for Cooper pair formation. aps.orgarxiv.org
Alternative or complementary mechanisms have also been proposed. For instance, pairing mediated by plasmons, the collective oscillations of the electron gas, has been suggested as a possibility, particularly in the very dilute carrier concentration regime. aps.orgsemanticscholar.org Other theories invoke a phenomenological Rashba-type coupling, arising from broken inversion symmetry, which could facilitate pairing via the soft ferroelectric mode. arxiv.org The effective electron-electron pairing interaction is found to have a strong momentum dependence, leading to an unusual scenario where a p-wave state is a stronger sub-leading contender than the d-wave state, following the primary s-wave channel. arxiv.org
A significant body of evidence points to the profound influence of quantum criticality on the superconductivity of SrTiO₃. aps.orgnih.gov The material is situated near a ferroelectric quantum critical point (QCP), a point at absolute zero where a continuous phase transition—in this case, from a paraelectric to a ferroelectric state—is induced by a non-thermal parameter like pressure, strain, or chemical composition. aps.orgtqmatter.org Although pure SrTiO₃ does not reach this point, it can be tuned towards it. tqmatter.org
The proximity to this QCP gives rise to strong quantum ferroelectric fluctuations. aps.orgnih.gov These fluctuations, which are essentially dynamic polar distortions of the crystal lattice, are believed to be the primary mediators of the superconducting pairing. aps.org According to this model, the superconducting transition temperature, T_c, is enhanced as the system is tuned closer to the ferroelectric instability from the disordered (paraelectric) side. ucr.ac.craps.org Conversely, once the system enters the ordered ferroelectric phase, T_c is generally suppressed. ucr.ac.craps.org This theoretical framework explains the dome-shaped dependence of T_c on doping: at low carrier densities, the ferroelectric fluctuations are strong and promote pairing, but as the density increases, screening effects by the carriers themselves weaken the fluctuations, leading to a decrease in T_c. ucr.ac.cr
Experimental results support this picture. Applying compressive plastic deformation to SrTiO₃ crystals has been shown to induce local ferroelectricity and quantum-critical dynamics, which are correlated with a significant enhancement of superconductivity. nih.govosti.govumn.edu Similarly, tuning the system towards ferroelectricity through chemical substitution or strain has been shown to modulate the superconducting dome. ucr.ac.craps.org
The superconducting transition temperature (T_c) in this compound exhibits a non-monotonic, dome-shaped dependence on the charge carrier concentration. aps.orgucr.ac.crresearchgate.net Superconductivity emerges at extremely low carrier densities, on the order of 10¹⁷ cm⁻³, and persists up to concentrations of about 10²¹ cm⁻³. aps.orgunige.ch The optimal T_c, which can reach up to approximately 0.4 K, occurs at an intermediate doping level. researchgate.net
This superconducting dome is a key feature that points towards an unconventional pairing mechanism. ucr.ac.cr Doping is typically achieved by introducing oxygen vacancies or by substituting titanium with niobium (Nb) or strontium with lanthanum (La). aps.orgresearchgate.net
| Dopant/Method | Typical Carrier Concentration Range (cm⁻³) | Optimal T_c (approx. K) |
| Oxygen Vacancies | 10¹⁷ - 10²⁰ | ~0.3 |
| Niobium (Nb) | 10¹⁸ - 10²¹ | ~0.4 |
| Lanthanum (La) | 10¹⁸ - 10²¹ | ~0.4 |
| Samarium (Sm) | 10¹⁹ - 10²⁰ | ~0.5 (strained films) |
This table provides illustrative data based on typical findings in the literature.
Studies on the superfluid density, a measure of the number of charge carriers participating in the superconductivity, reveal further insights. In the underdoped region of the superconducting dome, the superfluid density is nearly equal to the normal-state carrier density. aps.org However, starting around optimal doping and moving into the overdoped region, a significant discrepancy emerges, with the superfluid density becoming progressively smaller than the total carrier density. aps.org This behavior, where the superfluid stiffness tracks the evolution of T_c, is also observed in other unconventional superconductors like the cuprates. aps.org Furthermore, applying tensile strain to thin films of doped SrTiO₃ has been shown to enhance T_c by up to a factor of two for underdoped and optimally doped samples, while having little effect on overdoped films. nsf.gov
Isotope substitution experiments provide some of the most compelling, yet puzzling, evidence for the unconventional nature of superconductivity in this compound. In conventional BCS superconductors, substituting an element with a heavier isotope typically leads to a decrease in the transition temperature (T_c) because the phonon frequencies, which mediate pairing, are lowered.
In stark contrast, when the ¹⁶O oxygen isotope in SrTiO₃ is replaced with the heavier ¹⁸O isotope, a dramatic increase in T_c is observed. unige.chnih.govbohrium.com This "inverse" isotope effect is exceptionally large; for instance, substituting 35% of ¹⁶O with ¹⁸O can enhance T_c by about 50% and the upper critical magnetic field (Hc2) by a factor of two. nih.govsemanticscholar.org This result strongly indicates that the superconductivity is not of the conventional BCS variety. nih.gov
The enhancement of T_c upon ¹⁸O substitution is directly linked to the material's proximity to ferroelectricity. bohrium.com The substitution of the heavier isotope suppresses the zero-point quantum fluctuations that prevent the ferroelectric state from forming in pure SrTiO₃. unige.ch With sufficient ¹⁸O substitution (above ~33-35%), undoped SrTiO₃ actually becomes ferroelectric. nih.gov This tuning towards the ferroelectric QCP strengthens the associated soft phonon fluctuations, which are believed to mediate the superconducting pairing, thereby increasing T_c. bohrium.comsemanticscholar.org Studies show that as the ¹⁸O concentration is increased, the superconducting dome shifts, with the maximum T_c occurring at lower carrier densities. bohrium.com
| ¹⁸O Concentration | Approximate T_c Enhancement Factor |
| 35% | ~1.5x |
| 74% | Up to ~3x (around 5x10¹⁹ cm⁻³ carrier density) |
This table summarizes reported enhancement factors for the superconducting transition temperature upon ¹⁸O substitution.
This unusual isotope effect provides strong support for models where superconductivity is intimately tied to the ferroelectric soft modes of SrTiO₃. nih.govsemanticscholar.org
Ferroelectricity and Quantum Paraelectricity
This compound is a canonical example of a quantum paraelectric. wikipedia.orgaps.org At high temperatures, it behaves like a typical paraelectric material, where its dielectric constant follows the Curie-Weiss law. researchgate.net This behavior suggests that upon cooling, it should undergo a phase transition to a ferroelectric state, characterized by a spontaneous electric polarization. However, in SrTiO₃, this transition never occurs. wikipedia.orgrutgers.edu Instead, below about 4 K, the dielectric constant deviates from the expected divergence and saturates at a very high, but finite, value. wikipedia.org This suppression of the ferroelectric order at low temperatures, despite the lattice being inherently unstable towards it, is a hallmark of quantum paraelectricity. wikipedia.orgresearchgate.net
The state of SrTiO₃ is best described as incipient ferroelectricity, where the ferroelectric order is on the verge of setting in but is ultimately thwarted by quantum effects. researchgate.nettqmatter.org The driving force for the ferroelectric transition is a soft transverse optical (TO) phonon mode. As the temperature is lowered, the frequency of this mode decreases, indicating a growing instability of the crystal lattice towards a polar distortion. researchgate.net In a typical ferroelectric, this mode's frequency would go to zero at the transition temperature (Curie temperature). wikipedia.org
In SrTiO₃, however, zero-point quantum fluctuations of the ions, particularly the oxygen atoms, are significant enough to stabilize the paraelectric phase and prevent the soft mode frequency from reaching zero. rutgers.eduarxiv.org These quantum fluctuations essentially "smear out" the atomic positions, preventing the long-range ordering of electric dipoles required for a stable ferroelectric state. aps.orgresearchgate.net The system therefore remains in a paraelectric state down to the lowest measurable temperatures. rutgers.edu
The delicate balance between the incipient ferroelectric instability and the suppressing quantum fluctuations can be easily tipped. Various external stimuli can induce a ferroelectric phase in SrTiO₃, including:
Strain: Applying biaxial compressive or tensile strain, for example in thin films, can stabilize ferroelectric order. aps.orgnih.gov
Isotope Substitution: As mentioned previously, replacing ¹⁶O with heavier ¹⁸O reduces the amplitude of the quantum fluctuations, allowing the ferroelectric state to emerge for substitution levels above ~33%. nih.govaps.org
Electric Fields: A strong electric field can induce polarization.
Light Pulses: Ultrafast light pulses have been shown to induce a hidden ferroelectric phase. baldinilab.org
This proximity to a ferroelectric instability is not merely a curiosity; it is fundamentally linked to the material's other emergent properties, most notably its unconventional superconductivity. aps.org
Strain-Induced Ferroelectricity
This compound (SrTiO₃), a material that is typically paraelectric down to the lowest temperatures, can be coaxed into a ferroelectric state through the application of mechanical strain. psu.edunih.gov This phenomenon, known as strain-induced ferroelectricity, has been a subject of intense research, revealing the delicate interplay between the crystal lattice and electronic properties of this quantum material. Theoretical predictions have suggested that external strain can induce ferroelectricity, a concept that has been experimentally validated in thin films and membranes. aps.orgnih.gov
The application of biaxial tensile strain, for instance by growing a thin film of SrTiO₃ on a substrate with a larger lattice parameter like Dysprosium Scandate (DyScO₃), can significantly increase the ferroelectric transition temperature (Tc). psu.eduresearchgate.net Research has demonstrated that a biaxial tensile strain of approximately 1% can shift the Tc of SrTiO₃ to near room temperature. psu.edu This represents a massive enhancement of the ferroelectric properties, transforming a material that is not naturally ferroelectric into one that is at ambient conditions. researchgate.net Spatially resolved imaging of the local polarization in these strained films reveals a high degree of uniformity. nih.govresearchgate.net
Similarly, uniaxial tensile strain has been shown to induce robust room-temperature ferroelectricity in freestanding SrTiO₃ membranes. nih.gov By laminating these membranes onto a stretchable polymer substrate, researchers have been able to apply continuously variable strain. A uniaxial tensile strain of 2.0% was sufficient to induce 180° ferroelectric domains with an extrapolated transition temperature of 400 K. nih.gov Density Functional Theory (DFT) calculations corroborate these experimental findings, indicating that uniaxial tensile strain along the aps.org direction induces polarization along the same direction. nih.gov This polarization arises from the displacement of both Strontium (Sr) and Titanium (Ti) atoms from the center of the surrounding oxygen octahedra. nih.gov
The effect of strain on the ferroelectric properties of SrTiO₃ is summarized in the table below:
| Strain Type | Substrate/Method | Applied Strain (%) | Resulting Ferroelectric Transition Temperature (Tc) | Key Findings |
| Biaxial Tensile | DyScO₃ (110) Substrate | ~1.0 | ~293 K (Room Temperature) | The largest strain-induced enhancement of Tc reported, leading to room-temperature ferroelectricity in a non-ferroelectric material. psu.eduresearchgate.net |
| Uniaxial Tensile | Stretchable Polymer Substrate | 2.0 | Extrapolated to 400 K | Demonstrates robust room-temperature ferroelectricity with 180° domains in flexible SrTiO₃ membranes. nih.gov |
| Biaxial Compressive | (LaAlO₃)₀.₂₉(SrAl₀.₅Ta₀.₅O₃)₀.₇₁ (LSAT) Substrate | - | No in-plane ferroelectricity observed | The polarization is predicted to be out-of-plane, in contrast to the in-plane polarization induced by tensile strain. psu.edu |
Isotope Substitution and Ferroelectric Order
The quantum paraelectric state of this compound is a delicate balance that can be tipped towards ferroelectricity by altering the isotopic composition of its constituent atoms. Specifically, the substitution of the naturally abundant ¹⁶O isotope with its heavier counterpart, ¹⁸O, has been demonstrated to induce a ferroelectric phase transition. researchgate.netaps.org This phenomenon underscores the critical role of lattice dynamics and quantum fluctuations in determining the ground state of SrTiO₃. researchgate.netmpg.de
In its natural isotopic composition (SrTi¹⁶O₃), quantum fluctuations of the ionic positions prevent the establishment of long-range ferroelectric order, even at temperatures approaching absolute zero. nih.govmdpi.com However, when a sufficient percentage of ¹⁶O atoms are replaced by ¹⁸O, the heavier mass of the oxygen ions dampens these quantum fluctuations. aps.org This suppression of quantum fluctuations allows the cooperative displacement of ions to establish a net spontaneous polarization, resulting in a ferroelectric state. jps.jp
Experimental studies have shown that ferroelectricity is induced in SrTi¹⁸O₃, with dielectric measurements revealing a peak in the dielectric constant at approximately 23 K, indicative of a ferroelectric transition. researchgate.net The presence of a hysteresis loop in the dielectric displacement versus electric field (D-E) measurements and the observation of a transverse optic (TO) phonon mode in Raman spectra further confirm the emergence of ferroelectricity in the isotope-substituted material. researchgate.net The critical exchange rate of ¹⁸O required to induce ferroelectricity is approximately 33%. researchgate.net
The following table summarizes key findings related to isotope-induced ferroelectricity in this compound:
| Isotope Substitution | Critical Exchange Rate of ¹⁸O (%) | Ferroelectric Transition Temperature (Tc) | Experimental Evidence | Underlying Mechanism |
| ¹⁶O → ¹⁸O | ~33 | ~23 K - 25 K | Dielectric constant peak, D-E hysteresis loop, observation of ferroelectric soft mode. researchgate.netnih.gov | Suppression of quantum fluctuations due to the heavier mass of the ¹⁸O isotope, allowing for long-range polar order. aps.orgjps.jp |
Photo-Induced Ferroelectricity
Beyond static modifications like strain or isotope substitution, the ferroelectric state in this compound can be dynamically induced on ultrafast timescales using intense light pulses. iphy.ac.cnuni-hamburg.de This phenomenon, termed photo-induced ferroelectricity, demonstrates the ability to control the material's crystal symmetry and macroscopic properties with light. mpg.denih.gov
When paraelectric SrTiO₃ is excited by an ultrafast laser pulse, it can be driven into a metastable ferroelectric state non-thermally. iphy.ac.cnacs.org The underlying mechanism involves the selective excitation of multiple phonons through the strong correlation between electronic excitation and lattice distortion. iphy.ac.cnacs.org The laser illumination leads to a uniaxially stretched lattice deformation along the direction of the laser's polarization. iphy.ac.cn This distortion is generated by non-equilibrium forces from the optically excited electrons. iphy.ac.cn
Non-adiabatic dynamics simulations have shown that the photoexcitation process involves an electron transfer from the Oxygen 2p orbital to the Titanium t₂g orbital, accompanied by a population transition between the 3dz² and 3dx²-y² orbitals of the Titanium ions. uni-hamburg.deoup.com This electronic rearrangement excites several phonon branches, including high-energy longitudinal optical (LO) modes. uni-hamburg.deacs.org These excited phonons collectively drive the titanium ion away from the center of the oxygen octahedron, breaking the crystal's central symmetry and giving rise to a metastable ferroelectric phase. iphy.ac.cnacs.org This photo-induced polar order can persist for hours after the optical pump is removed and has been observed at temperatures up to 290 K. mdpi.com
The key aspects of photo-induced ferroelectricity in SrTiO₃ are outlined in the table below:
| Excitation Source | Mechanism | Resulting State | Key Characteristics |
| Ultrafast Laser Pulses | Non-thermal excitation of phonons via strong electron-phonon coupling, leading to a distortion of the crystal lattice and breaking of inversion symmetry. iphy.ac.cnuni-hamburg.deoup.com | Metastable Ferroelectric Phase | Can be induced on ultrafast timescales, persists for extended periods, and is observed up to near room temperature. nih.govmdpi.comiphy.ac.cn |
| Mid-infrared Illumination | Excitation of specific lattice vibrations reduces fluctuations of octahedral rotations, allowing the central titanium ion to shift and create a ferroelectric state. mpg.denih.gov | State of permanently ordered electrical dipoles | The mechanism involves the reduction of atomic position fluctuations, leading to a more ordered dipolar structure. mpg.de |
Coexistence and Interplay of Ferroelectricity and Superconductivity
The relationship between ferroelectricity and superconductivity in this compound is a complex and fascinating area of research. escholarship.organr.fr While these two collective quantum phenomena are often considered to be mutually exclusive, studies on doped SrTiO₃ have revealed that they can not only coexist but also exhibit a mutual influence. arxiv.org
Doped SrTiO₃ is a well-known superconductor, albeit with a low transition temperature (Tc) of around 0.5 K. jps.jp The superconducting state emerges in a material that is on the verge of a ferroelectric transition, an "incipient ferroelectric." anr.fraps.org This proximity has led to speculation that the ferroelectric quantum fluctuations might play a role in the superconducting pairing mechanism. cornell.edu
Recent experiments have shown that inducing ferroelectric order in SrTiO₃ can enhance its superconducting properties. escholarship.org This has been observed in samples where ferroelectricity is induced by various means, including strain and isotope substitution. jps.jpescholarship.org For instance, it is possible to induce a two-dimensional superconducting layer at the interface of LaAlO₃ and SrTiO₃ that has been made ferroelectric through ¹⁸O substitution. jps.jp This indicates that ferroelectricity is compatible with a superconducting two-dimensional electron system at the interface. jps.jp
The interplay between these two orders is sensitive to the carrier concentration and the nature of the polar order. escholarship.organr.fr An increase in carrier concentration tends to disrupt the polar nanodomains that are precursors to the ferroelectric state. escholarship.org The destruction of the global ferroelectric state has been correlated with the suppression of superconductivity in strained SrTiO₃ films, suggesting that the polar order is essential for the enhanced superconductivity. escholarship.org The length scale of this polar order has been identified as a crucial parameter in controlling superconductivity in SrTiO₃. escholarship.organr.fr
The following table summarizes the key findings on the interplay between ferroelectricity and superconductivity in this compound:
| Method of Inducing Ferroelectricity | Effect on Superconducting Tc | Key Observations |
| Strain | Enhancement | The superconducting transition temperature is enhanced when polar nanodomains are sufficiently large. escholarship.organr.frcornell.edu |
| Isotope Substitution (¹⁶O → ¹⁸O) | Enhancement | Proximity to the ferroelectric quantum critical point is linked to an increase in the superconducting Tc. cornell.edu |
| Calcium (Ca) Substitution | Coexistence | Mobile electrons and electric dipoles coexist, indicating that the superconducting and ferroelectric orders are not mutually exclusive. arxiv.org |
Coupled Quantum Phases and Multiferroicity
Multiferroic materials, which exhibit more than one primary ferroic order, are of significant fundamental and technological interest. aps.orgbohrium.com this compound, while not intrinsically multiferroic, can be engineered to display such properties through the application of strain. aps.orgbohrium.comarxiv.org This induced multiferroicity involves the coexistence and coupling of ferroelectric and antiferrodistortive (AFD) orders. nih.gov
In bulk SrTiO₃ at room temperature, the crystal structure is cubic and centrosymmetric. aps.org Upon cooling to around 105 K, it undergoes a nonpolar AFD phase transition to a tetragonal point group. aps.org This transition involves the rotation of the TiO₆ octahedra. While this AFD state is not ferroelectric, the application of biaxial strain can induce a ferroelectric order within this AFD phase. aps.orgbohrium.com
For example, in a SrTiO₃ thin film under biaxial tension, a transition from a paraelectric phase to a ferroelectric phase can be observed, followed by a transition to a phase that is both ferroelastic and ferroelectric. aps.orgbohrium.comarxiv.org In this multiferroic state, two independent primary order parameters coexist: a polar ferroelectric order parameter and an axial antiferrodistortive rotation order parameter. aps.org The coupling between these two order parameters leads to complex domain dynamics. aps.orgbohrium.comarxiv.org
The study of these coupled phases is relevant not only for understanding the fundamental physics of SrTiO₃ but also for the broader field of multiferroics, including materials where ferroelectric and magnetic orders are coupled. aps.org
The table below details the strain-induced phases in this compound:
| Phase | Crystal Point Group | Order Parameters Present | Inducing Condition |
| Paraelectric | 4/mmm | None | Above Tc |
| Ferroelectric | mm2 | Polar ferroelectric order | Biaxial tensile strain |
| Ferroelastic-Ferroelectric | mm2 | Polar ferroelectric and axial antiferrodistortive orders | Biaxial tensile strain |
Defect Engineering and Non Stoichiometry in Strontium Titanate
Oxygen Vacancies and Their Impact on Electronic and Ionic Transport
Oxygen vacancies are intrinsic point defects in strontium titanate that significantly influence its electrical and optical properties. nih.gov The creation of these vacancies can be controlled, for example, by annealing the material in a reducing atmosphere. researcher.life They act as shallow donors, introducing electrons into the conduction band and thereby altering the material's conductivity. researchgate.net
The presence of oxygen vacancies can lead to a range of phenomena, including metallicity, even at low concentrations, and the emergence of in-gap electronic states that can be observed through optical absorption and luminescence. aps.org The migration of these vacancies under an electric field is a key mechanism behind the resistive switching behavior observed in SrTiO₃-based devices. mdpi.com
Formation Energies and Charge Transition Levels of Vacancies
Theoretical calculations indicate that oxygen and strontium vacancies are the most common intrinsic defects in SrTiO₃, with titanium vacancies being less favorable due to their high formation energy. ulisboa.pt The formation of oxygen vacancies introduces excess electrons into the system. The stability and charge state of these vacancies are crucial for understanding the material's electronic structure. The charge imbalance created by an oxygen vacancy is typically localized near the vacancy site and the adjacent titanium atoms. mdpi.com
The energy levels associated with oxygen vacancies lie within the band gap of this compound. The position of the vacancy-related band is sensitive to the local atomic structure, such as the distance between the titanium ions neighboring the vacancy. aps.org This allows for the tuning of the electronic properties through strain and defect engineering.
Influence on Conductivity and Photoconductivity
Oxygen vacancies play a pivotal role in the electrical conductivity of this compound. By creating oxygen vacancies, for instance through high-temperature annealing in a vacuum, the material can be made n-type conductive. aip.org The concentration of these vacancies directly correlates with the carrier density, allowing for the tuning of conductivity over a wide range. aps.org In reducing conditions, the formation of oxygen vacancies is compensated by the generation of conduction band electrons, leading to n-type conductivity. Conversely, filling these vacancies in an oxidizing environment can generate electron holes, resulting in p-type conduction. nih.gov
Furthermore, oxygen vacancies are instrumental in the phenomenon of persistent photoconductivity (PPC). nih.govresearchgate.net When illuminated with light of sufficient energy, electrons can be excited from defect levels associated with oxygen vacancies into the conduction band, leading to a significant and long-lasting increase in conductivity. researchgate.netaps.org This effect is particularly pronounced at room temperature and can persist for extended periods, from hours to even weeks. researchgate.netaps.org The presence of both oxygen vacancies and hydrogen impurities has been shown to be crucial for this remarkable PPC effect. aip.orgaps.org
Role in Neuromorphic Device Functionality
The manipulation of oxygen vacancies is a key strategy in the development of this compound-based neuromorphic devices, which aim to mimic the synaptic functions of the human brain. researcher.liferesearchgate.net The migration of oxygen vacancies under an applied electric field can modulate the resistance of a metal/SrTiO₃ interface, a phenomenon known as resistive switching. researchgate.netarxiv.org This resistive switching behavior is the basis for creating artificial synapses with tunable weights.
By controlling the movement of oxygen vacancies, essential neuromorphic properties such as short-term plasticity (STP) and long-term plasticity (LTP) can be realized in SrTiO₃ devices. researcher.lifeaip.org For instance, applying electrical pulses can induce the migration of oxygen vacancies, leading to a modulation of the Schottky barrier at the metal/oxide interface and a corresponding change in the device's resistance state. arxiv.orgaip.org This ability to emulate synaptic behavior makes this compound a promising material for energy-efficient neuromorphic computing systems. researcher.life
Impurity Doping and Substitution Effects
The intentional introduction of impurity atoms, or dopants, into the this compound lattice is a powerful method for modifying its physical and chemical properties. Depending on the valence state of the dopant relative to the ion it replaces (strontium or titanium), it can act as either a donor or an acceptor, thereby controlling the charge carrier concentration and influencing the material's electrical, optical, and magnetic characteristics.
Donor Doping (e.g., Nb, La, Pr) for Carrier Concentration Control
Donor doping involves substituting a host cation with an ion of a higher valence state. This process introduces excess electrons into the conduction band, thereby increasing the n-type conductivity of this compound.
Niobium (Nb): Substituting titanium (Ti⁴⁺) with niobium (Nb⁵⁺) is a common method to create n-type SrTiO₃. aps.orgresearchgate.net Each Nb atom donates one electron to the conduction band, leading to a predictable increase in carrier concentration and metallic-like conductivity. Nb-doped SrTiO₃ is often used as a conducting substrate for the growth of oxide thin films and is a key component in resistive switching devices where the modulation of the Schottky barrier at a metal/Nb:SrTiO₃ interface is utilized. researchgate.netarxiv.org
Lanthanum (La): Lanthanum (La³⁺) can be substituted for strontium (Sr²⁺) to achieve n-type doping. aps.org Similar to niobium doping, each lanthanum atom introduces an extra electron, enhancing the electronic conductivity.
Praseodymium (Pr): Praseodymium can also be used as a dopant in this compound. Depending on its oxidation state and the site it occupies, it can influence the material's properties.
The ability to precisely control the carrier concentration through donor doping is fundamental for applications in transparent conducting oxides, thermoelectrics, and as bottom electrodes in various oxide electronic devices.
Acceptor Doping (e.g., Ca, Fe, Cr, Mn) for Modifying Properties
Acceptor doping involves replacing a host cation with an ion of a lower valence state. This creates electron holes or promotes the formation of oxygen vacancies to maintain charge neutrality, leading to significant modifications of the material's properties. ulisboa.pt
Calcium (Ca): Calcium (Ca²⁺) is isovalent with strontium (Sr²⁺) and its substitution on the A-site primarily induces structural changes due to the smaller ionic radius of Ca²⁺ compared to Sr²⁺. These structural modifications can indirectly affect the electronic properties.
Iron (Fe): Doping with iron (Fe) on the titanium (Ti⁴⁺) site can induce a variety of interesting phenomena. Iron can exist in different oxidation states (e.g., Fe³⁺, Fe⁴⁺), acting as an acceptor. ulisboa.pt This can lead to the formation of oxygen vacancies for charge compensation, which in turn can result in ordered defect structures and significant changes in the electrical and magnetic properties. ulisboa.pt
Chromium (Cr): Chromium is another transition metal that can be introduced as an acceptor dopant on the Ti-site. The presence of chromium can influence the optical and electrical properties of SrTiO₃.
Manganese (Mn): Manganese doping on the Ti-site can induce multiferroic properties and modify the dielectric and magnetic behavior of this compound. The ionization of oxygen defects can lead to the trapping of conduction electrons by Mn⁴⁺ cations, resulting in the formation of Mn³⁺. researchgate.net
Acceptor doping is a versatile tool for tuning the properties of this compound for applications in dielectrics, catalysts, and sensors. The interplay between the acceptor dopant and the resulting oxygen vacancies is a key factor in determining the final material characteristics. ulisboa.pt
Interactive Data Table: Properties of Doped this compound
| Dopant | Site | Type | Effect on Carrier Concentration | Key Application Areas |
| Niobium (Nb) | Ti | Donor | Increases electron concentration | Transparent conducting oxides, Thermoelectrics, Neuromorphic devices |
| Lanthanum (La) | Sr | Donor | Increases electron concentration | Conducting substrates, Oxide electronics |
| Praseodymium (Pr) | Sr/Ti | Donor/Acceptor | Can increase or decrease depending on site and valence | Doping studies |
| Calcium (Ca) | Sr | Isovalent | Primarily structural effects, can influence electronic properties indirectly | Dielectrics |
| Iron (Fe) | Ti | Acceptor | Creates oxygen vacancies, can induce magnetic ordering | Catalysis, Spintronics |
| Chromium (Cr) | Ti | Acceptor | Modifies optical and electrical properties | Optical devices |
| Manganese (Mn) | Ti | Acceptor | Can induce multiferroicity, modifies dielectric properties | Multiferroics, Sensors |
Impact on Photocatalytic Activity
Defect engineering and the control of non-stoichiometry are critical strategies for enhancing the photocatalytic performance of this compound (SrTiO₃). As a wide-bandgap semiconductor, pristine SrTiO₃ primarily absorbs UV light, which limits its efficiency under solar irradiation. mdpi.comaip.org Introducing defects and altering the stoichiometry can modify the electronic band structure, improve light absorption, and facilitate charge separation, thereby boosting photocatalytic activity.
Oxygen vacancies are one of the most significant defects influencing photocatalysis. Their presence can enhance light absorption into the visible and infrared regions. mdpi.com For instance, ethanol-quenched SrTiO₃ exhibits a higher concentration of surface oxygen vacancies, leading to a substantial increase in photocatalytic activity. The rate of H₂ production for this modified SrTiO₃ was 42.12 μmol g⁻¹ h⁻¹, approximately 6.2 times higher than that of the untreated material (6.83 μmol g⁻¹ h⁻¹). mdpi.com The introduction of oxygen vacancies is often associated with the formation of Ti³⁺ ions, and the synergistic effect of these defects is believed to be crucial for the enhanced performance. mdpi.com
Non-stoichiometry, particularly the ratio of strontium to titanium (Sr/Ti), plays a vital role. An excess of strontium is known to improve photocatalytic activity. researchgate.net Systematic studies have shown that increasing the Sr/Ti ratio leads to a dramatic decrease in charge carrier trapping and recombination. researchgate.net Strontium-rich samples (Sr/Ti > 1) have demonstrated excellent visible-light-responsive photocatalytic activity for the oxidative destruction of pollutants like nitrogen monoxide (NO). aip.org The strontium ions in SrTiO₃ can promote the generation of superoxide (B77818) radicals, which helps to reduce the recombination of photogenerated charge carriers and facilitates photocatalytic oxidation. mdpi.commdpi.com
Tuning Thermoelectric Performance via Doping
Undoped this compound is an insulator, but it can be transformed into an n-type semiconductor by introducing dopants, making it a promising material for high-temperature thermoelectric applications due to its thermal stability and non-toxicity. azom.com Doping strategies typically involve substituting trivalent elements (like Lanthanum) on the A-site (Sr²⁺) or pentavalent elements (like Niobium) on the B-site (Ti⁴⁺). azom.comacs.org The goal is to optimize the thermoelectric figure of merit (ZT), which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ).
Doping with elements such as Lanthanum (La), Niobium (Nb), or Praseodymium (Pr) increases the carrier concentration, which significantly boosts electrical conductivity. aip.org However, this often comes at the expense of the Seebeck coefficient, as the two properties are generally inversely related. azom.comrsc.org The key to enhancing thermoelectric performance is to manage this trade-off to maximize the power factor (S²σ) while simultaneously reducing the thermal conductivity. oaepublish.com
Lanthanum doping on the A-site is a well-established method. In A-site-deficient, La-doped SrTiO₃, ZT values as high as 0.41 at 973 K have been achieved, which at the time was the highest reported for perovskite-based SrTiO₃ ceramics. azom.com Similarly, Nb-doping on the B-site has yielded remarkable results. For SrTi₀.₈Nb₀.₂O₃ ceramics, microstructural engineering through abnormal grain growth resulted in a ZT of 0.36 at 970 K. acs.org Optimized doping levels for Nb are typically in the range of 10-15 mol%, leading to ZT values as high as 0.40 at 1100 K. researchgate.net Co-doping on both A and B sites, such as with La and Nb, is another effective strategy. This approach can further reduce lattice thermal conductivity by creating more phonon scattering centers, and has led to ZT values exceeding 0.4 over a broad temperature range of 769–1009 K. rsc.orgrsc.org
The introduction of dopants and the creation of defects like oxygen vacancies also serve to decrease the lattice thermal conductivity by scattering phonons. aip.orgoaepublish.comlbl.gov For example, introducing oxygen vacancies alongside Nb doping in thin films was found to reduce the lattice thermal conductivity at 300 K to 2.22 W m⁻¹ K⁻¹, contributing to an estimated ZT of 0.29 at 1000 K. acs.orgnih.gov
Below is a table summarizing the thermoelectric performance of this compound with various dopants.
| Dopant System | Doping Level | Max ZT | Temperature (K) | Reference |
| La (A-site deficient) | x = 0.125 - 0.175 | 0.41 | 973 | azom.com |
| Nb | 10-15 mol% | 0.40 | 1100 | researchgate.net |
| Nb | 20 mol% | 0.36 | 970 | acs.org |
| Pr | 10 mol% | ~0.34 | 1170 | aip.org |
| La and Nb (co-doped) | 7 mol% La, 7 mol% Nb | >0.4 | 769-1009 | rsc.org |
| High-entropy | (Sr₀.₂La₀.₂Nd₀.₂Sm₀.₂Eu₀.₂)TiO₃ | 0.25 | 973 | oaepublish.com |
Role of Grain Boundaries and Interfaces in Defect Chemistry
The defect chemistry at grain boundaries is strongly affected by factors like the Sr/Ti non-stoichiometry and sintering conditions. ua.pt A space charge concept is often invoked to explain the behavior of defects at these interfaces. researchgate.netjst.go.jp Studies using scanning transmission electron microscopy (STEM) have shown that in both SrTiO₃ and BaTiO₃, there is a predominant segregation of acceptor-type solutes at the grain boundaries. This creates a positive charge at the boundary core, which is compensated by a negative space charge region extending into the adjacent grains. osti.gov This space charge layer can act as a potential barrier, contributing to the highly resistive nature of grain boundaries observed in many SrTiO₃ ceramics. ua.ptmdpi.com
The interaction between defects and grain boundaries has a profound impact on material processing and properties. For instance, during sintering, mass transport is dominated by diffusion within the grain boundary region. researchgate.netjst.go.jp The concentration of defects, such as strontium vacancies, has a strong influence on diffusion coefficients and can dictate whether grain boundary or bulk diffusion is the dominant mechanism. researchgate.net High defect concentrations have been observed to decrease the rate of grain growth. researchgate.net
In thermoelectric applications, these grain boundary effects can be strategically manipulated. The interfaces act as effective scattering centers for phonons, which is beneficial for reducing thermal conductivity. worldscientific.com However, the potential barriers at grain boundaries can also impede the flow of charge carriers, increasing electrical resistivity. mdpi.comworldscientific.com The height of these potential barriers can be influenced by the crystal size; a reduction in crystal size can increase the number of grain boundaries and the average barrier height. worldscientific.com Therefore, a central challenge in designing high-performance polycrystalline SrTiO₃ is to engineer the grain boundary defect chemistry to selectively scatter phonons while minimizing the obstruction to electron transport. ua.ptmdpi.com
Strain Engineering and Mechanical Manipulation of Strontium Titanate
Effects of External Strain on Electronic and Ferroelectric Properties
External strain, typically applied by growing thin films of SrTiO₃ on lattice-mismatched substrates, profoundly alters its electronic and ferroelectric characteristics. nih.govvcu.edu While bulk SrTiO₃ is a quantum paraelectric, meaning it avoids a ferroelectric state even at very low temperatures due to quantum fluctuations, applying strain can stabilize ferroelectric order. nih.govmpg.de This approach has been successfully used to induce ferroelectricity at temperatures far exceeding those achievable by other methods like chemical substitution. mpg.deresearchgate.net
The type of strain—biaxial tensile or compressive—determines the nature of the induced properties. researchgate.net For instance, theoretical calculations and experimental observations show that applying biaxial tensile strain can induce an in-plane polarization, while compressive strain results in out-of-plane polarization. researchgate.net This ability to control the polarization direction through strain engineering is a key feature for potential device applications. researchgate.netresearchgate.net The strain not only induces ferroelectricity but can also enhance piezoelectric coefficients to levels comparable with traditional lead-based piezoelectric materials. researchgate.net
Furthermore, external strain affects the electronic band structure. oulu.fi Studies on epitaxially strained SrTiO₃ films have revealed that compressive strain can lead to a widening of the bandgap, observed as a blueshift in the optical absorption spectra. oulu.fi This modification of the electronic structure is a direct consequence of the lattice distortion imposed by the substrate.
A novel approach to strain engineering involves moving beyond the elastic regime into plastic deformation. aps.orgenergy.gov This irreversible process creates a high density of defects, primarily dislocations, which self-organize into complex structures like periodic walls. aps.orghrzz.hr In electron-doped SrTiO₃, this plastic deformation has been shown to dramatically enhance superconductivity. aps.orgenergy.gov
Research has demonstrated that plastically deformed, electron-doped SrTiO₃ single crystals exhibit a significant increase in the superconducting transition temperature (Tc). aps.org This enhancement is attributed to the strong strain fields localized around the dislocation walls. aps.org These strain fields are believed to induce local ferroelectricity and enhance quantum critical ferroelectric fluctuations, which in turn are thought to mediate the superconducting pairing, leading to a higher Tc. aps.org In fact, evidence suggests the presence of superconducting correlations at temperatures much higher than the bulk Tc. aps.org This method of "dislocation engineering" presents a new pathway for manipulating and enhancing quantum phenomena in materials. aps.orghrzz.hr
Strain engineering has proven to be a highly effective method for inducing and controlling ferroelectricity in SrTiO₃, a material that is not normally ferroelectric. mpg.deresearchgate.net By growing thin SrTiO₃ films on substrates with different lattice constants, significant biaxial strain can be introduced, leading to the emergence of a ferroelectric state, even at room temperature. nih.govresearchgate.net
The direction of the induced polarization is directly controllable by the nature of the applied strain. researchgate.net
Tensile Strain: Applying biaxial tensile strain, for example by using a DyScO₃ substrate, forces the in-plane lattice parameters of the SrTiO₃ film to expand. researchgate.net This tensile strain tends to induce a ferroelectric polarization that lies within the plane of the film. researchgate.net
Compressive Strain: Conversely, using a substrate like LSAT, which has a smaller lattice parameter than SrTiO₃, results in biaxial compressive strain. oulu.fi This compression of the in-plane lattice parameters forces an elongation in the out-of-plane direction, leading to a polarization directed perpendicular to the film plane. researchgate.net
Theoretical models, such as Density Functional Theory (DFT) and thermodynamic analysis, have successfully predicted these behaviors. nih.govresearchgate.net For instance, DFT calculations show that a uniaxial tensile strain along the iphy.ac.cn direction results in polarization along that same direction. nih.gov This polarization arises from the displacement of both Strontium (Sr) and Titanium (Ti) atoms from their central positions within the oxygen octahedra. nih.gov The magnitude of the induced polarization can be substantial, with calculations showing a polarization of 0.234 C/m² for a 10% lattice stretch, corresponding to a Ti ion displacement of 0.23 Å. arxiv.org
The following table summarizes the relationship between strain type and polarization direction in SrTiO₃ thin films.
| Strain Type | Substrate Example | Polarization Direction |
| Biaxial Tensile | (110) DyScO₃ | In-plane |
| Biaxial Compressive | LSAT | Out-of-plane |
| Uniaxial Tensile | iphy.ac.cn direction | Along iphy.ac.cn |
This table illustrates the general relationship between the type of epitaxial strain applied to a SrTiO₃ thin film and the resulting direction of ferroelectric polarization, as supported by experimental and theoretical findings. nih.govresearchgate.net
Internal Strain from Defects and Dislocation Structures
Beyond externally applied strain, internal strains arising from crystalline defects and dislocation structures play a crucial role in modifying the local properties of strontium titanate. aps.orgaip.org These defects, which can be introduced during crystal growth or through mechanical processing like plastic deformation, create localized strain fields that disrupt the perfect lattice structure. researchgate.netresearchgate.net
Dislocations, which are line defects in the crystal lattice, are a primary source of internal strain. researchgate.netucl.ac.uk In SrTiO₃, these dislocations can self-organize into larger structures, such as dislocation walls or bands, particularly after plastic deformation. aps.orghrzz.hr The regions around these dislocations experience intense and inhomogeneous strain, which can be sufficient to induce local ferroelectric order, even if the bulk of the material remains paraelectric. aps.orgenergy.gov This is because the strain fields can break the local inversion symmetry, a prerequisite for ferroelectricity. energy.gov
Studies using techniques like X-ray and neutron scattering have confirmed that compressive plastic deformation leads to the formation of these self-organized dislocation walls. aps.org Raman scattering measurements have provided evidence for local ferroelectricity and enhanced quantum critical ferroelectric fluctuations in the vicinity of these dislocation structures. aps.orgenergy.gov This link between dislocation-induced strain and local ferroelectricity is also believed to be a key factor in the enhancement of superconductivity in deformed SrTiO₃. aps.org Furthermore, defects like oxygen vacancies tend to accumulate near dislocations, which can further influence the local electronic and ionic properties. researchgate.netresearchgate.net
The presence of these internal strain fields from defects means that even nominally unstrained or bulk crystals can exhibit complex local properties, particularly near surfaces or interfaces where defect concentrations are often higher.
Heterostructures and Interfaces of Strontium Titanate
Two-Dimensional Electron Gas (2DEG) at Oxide Interfaces
One of the most remarkable phenomena occurring at strontium titanate interfaces is the formation of a two-dimensional electron gas (2DEG), a thin sheet of highly mobile electrons confined at the junction between two insulating materials. wikipedia.orgnih.gov
The archetypal example is the interface between lanthanum aluminate (LaAlO₃) and this compound. wikipedia.orgnih.gov While both LaAlO₃ and SrTiO₃ are insulators, their interface can exhibit metallic conductivity, superconductivity, and ferromagnetism. wikipedia.org This conductive 2DEG typically forms when a LaAlO₃ layer with a thickness of at least four unit cells is grown on a TiO₂-terminated SrTiO₃ substrate. nih.gov The angular dependence of Shubnikov–de Haas oscillations confirms the two-dimensional nature of the conductivity. wikipedia.org
The origin of this 2DEG has been a subject of intense debate, with two primary hypotheses:
Polar Catastrophe Model (Intrinsic): This model attributes the conductivity to an electronic reconstruction mechanism. ulg.ac.beaalto.fi It posits that the alternating charged layers in the polar LaAlO₃ structure create a diverging electric potential, which is compensated by the transfer of electrons to the interface, forming the 2DEG. ulg.ac.beaalto.fi Evidence supporting this model includes the observation that the conductivity threshold scales inversely with the fraction of LaAlO₃ in a solid solution with SrTiO₃. ulg.ac.be
Oxygen Vacancies (Extrinsic): This mechanism suggests that oxygen vacancies, created in the SrTiO₃ surface during the deposition of the top layer, act as electron donors, leading to the observed conductivity. wikipedia.orgarxiv.org The properties of the plasma during pulsed laser deposition and the background oxygen pressure have been shown to play a crucial role, indicating that redox reactions at the surface are important. arxiv.org
Interestingly, a highly metallic and universal 2DEG has also been discovered at the vacuum-cleaved surface of SrTiO₃, independent of the bulk doping concentration. arxiv.orgnih.govresearchgate.net This surface 2DEG is confined to a depth of approximately five unit cells and exhibits a carrier density of about 0.33-0.35 electrons per unit cell. arxiv.orgnih.govresearchgate.net Its electronic structure is composed of multiple subbands of heavy and light electrons. arxiv.orgnih.govresearchgate.net The similarity between this surface 2DEG and those at buried interfaces suggests a common underlying mechanism of electron confinement in SrTiO₃. arxiv.orgnih.gov
The properties of the 2DEG can be tuned by external stimuli. For instance, applying a biaxial compressive strain can induce ferroelectricity in the SrTiO₃ layer, which in turn allows for the modulation of the 2DEG by reversing the polarization direction. rsc.org
Table 7.1: Properties of the 2DEG at the LaAlO₃/SrTiO₃ Interface
| Property | Description | Key Findings |
|---|---|---|
| Conductivity | Exhibits metallic behavior despite constituent materials being insulators. wikipedia.org | Confined to a thin layer, referred to as a two-dimensional electron gas (2DEG) or liquid (2DEL). wikipedia.org |
| Superconductivity | Occurs at low temperatures. | First observed in 2007 with a critical temperature of ~200 mK; the superconductivity is also two-dimensional. wikipedia.org |
| Ferromagnetism | Emergence of magnetic order at the interface. wikipedia.org | Coexists with superconductivity, a rare phenomenon. wikipedia.org |
| Formation Condition | Requires a minimum thickness of the LaAlO₃ layer. | A conductive 2DEG forms when the LaAlO₃ thickness is four or more unit cells. nih.gov |
Interfacial Ionic Conductivity
Interfaces involving this compound can also exhibit dramatically enhanced ionic conductivity, a property crucial for applications such as solid oxide fuel cells. A colossal increase in lateral ionic conductivity, by as much as eight orders of magnitude near room temperature, has been reported in epitaxial heterostructures of yttria-stabilized zirconia (YSZ) and SrTiO₃. researchgate.netnih.gov
This phenomenon is distinctly an interface effect, as the conductance is independent of the thickness of the YSZ layer. researchgate.netnih.gov The proposed mechanism suggests that the atomic reconstruction required to accommodate the structural mismatch between the fluorite structure of YSZ and the perovskite structure of SrTiO₃ creates a high-mobility plane for ions. nih.gov This interface provides a large concentration of charge carriers (oxygen vacancies) and pathways for their rapid movement. nih.govaip.org
In trilayer YSZ/SrTiO₃/YSZ heterostructures, the colossal conductivity enhancement was observed for very thin YSZ layers (e.g., 1 nm thick). tandfonline.com Atomistic simulations support these findings, revealing that the fastest-diffusing ions are located in the interfacial region, where the activation energy for ionic motion is significantly reduced compared to the bulk material. aip.org The strain induced by the lattice mismatch at the interface is believed to play a critical role in facilitating this high ionic conductivity. mdpi.com
Photoexcited Carrier Transport at Interfaces
The transport properties of SrTiO₃ heterostructures can be actively tuned by light. researchgate.net Irradiation with light of appropriate energy can generate electron-hole pairs, which then modulate the conductivity at the interface. aip.orgresearchgate.net
In heterostructures of barium this compound (BaxSr₁-xTiO₃, BST) on SrTiO₃ substrates, distinct photo-induced effects are observed at the surface and the interface. aip.orgresearchgate.net When irradiated with 365 nm light, which has an energy greater than the bandgap of SrTiO₃ (3.25 eV) but less than that of BST (~3.7 eV), electron-hole pairs are primarily generated in the SrTiO₃ substrate. aip.org
Under this illumination, the surface of the BST film can undergo a metal-to-insulator transition as temperature decreases. aip.orgresearchgate.net In contrast, the interface between the BST film and the SrTiO₃ substrate shows enhanced metallic conduction with increasing temperature. aip.orgresearchgate.net This behavior is attributed to the migration of photo-generated carriers from the SrTiO₃ substrate and their interaction with the polarization state of the ferroelectric BST layer. aip.org The separation of these photoexcited charge carriers at the interface is a key factor governing the observed transport phenomena. rsc.org Such photoresponsive behavior demonstrates the potential for developing all-oxide optoelectronic devices based on SrTiO₃ heterostructures. aip.org
Theoretical and Computational Studies of Strontium Titanate
Quantum-Chemical Modeling of Nucleation and Growth
Quantum-chemical modeling, particularly using Density Functional Theory (DFT), provides critical insights into the initial stages of strontium titanate (SrTiO3) formation, a process involving nucleation and subsequent crystal growth. acs.orgresearchgate.net These computational methods allow for the investigation of thermodynamic, kinetic, and reaction phenomena at the atomic level, which are often difficult to probe experimentally. acs.orgresearchgate.net
One proposed mechanism for the formation of SrTiO3 nanospheres, synthesized via a microwave-assisted hydrothermal method, involves the dehydration of titanium and strontium clusters. acs.orgresearchgate.net This is followed by a mesoscale transformation and a self-assembly process guided by an oriented attachment mechanism, ultimately leading to the spherical morphology. acs.orgresearchgate.net
Key findings from quantum-chemical modeling of SrTiO3 nucleation and growth include:
Formation Mechanism: The initial step is believed to be the dehydration of strontium and titanium clusters. acs.orgresearchgate.net
Self-Assembly: A self-assembly process through oriented attachment contributes to the final crystal shape. acs.orgresearchgate.net
Role of Defects: The presence of distorted TiO6 clusters is considered a crucial factor in engendering the luminescent properties of the material. acs.orgresearchgate.net
Surface Effects: The stoichiometry of nucleation islands can be dependent on the substrate surface and may differ from the bulk material. researchgate.net
These theoretical models are essential for understanding and controlling the synthesis of this compound with desired properties and morphologies.
Free Energy Models for Phase Transitions and Order Parameters
Free energy models, particularly those based on Landau theory, are employed to understand and describe the phase transitions that occur in this compound (SrTiO3). tandfonline.comucsd.edu SrTiO3 undergoes a structural phase transition from a high-temperature cubic phase to a low-temperature tetragonal phase at approximately 105 K. core.ac.ukucl.ac.ukucsd.edu This transition is characterized by the rotation of the TiO6 octahedra. jps.jp
The Landau free energy expansion is a powerful tool for analyzing this antiferroelastic phase transition. tandfonline.com By fitting experimental data to the Landau free energy equation, which includes terms for the order parameter (Q) up to the sixth power, researchers can model the temperature dependence of the system's properties. tandfonline.com The delicate balance between the fourth-order (Q⁴) and sixth-order (Q⁶) terms in the expansion, along with the saturation of the order parameter at low temperatures, is responsible for the observed temperature dependence of the critical exponent. tandfonline.com
Key aspects of free energy models for SrTiO3 phase transitions include:
Landau Theory: Provides a phenomenological description of the cubic-to-tetragonal phase transition. tandfonline.comucsd.edu
Order Parameter: The rotation of the TiO6 octahedra serves as the order parameter for this structural transition. jps.jp
Strain Effects: The spontaneous strains observed during the phase transition are not solely due to simple rotation of the TiO6 octahedra. Alternative models propose that the octahedra also expand to preserve the volume of the strontium coordination site. tandfonline.com
Quantum Paraelectricity: At lower temperatures, around 37 K, SrTiO3 exhibits a transition from a classical to a quantum paraelectric state, a phenomenon that can also be explored within the framework of Landau theory. ucsd.edu
Computational studies using methods like plane-wave DFT have been used to map the potential energy surfaces of the different phases, further elucidating the energetics of these transitions. core.ac.ukucl.ac.uk These calculations have identified the lowest energy structure as monoclinic, with a rhombohedral structure at a slightly higher energy. core.ac.ukucl.ac.uk
Simulations of Mixed Ion-Electron Transport
Simulations of mixed ion-electron transport in this compound (SrTiO3) are crucial for understanding its electrical properties, particularly in the context of its use in various electronic devices. These simulations often employ advanced computational techniques to model the complex interplay between ionic and electronic charge carriers.
Theoretical studies have focused on the behavior of defects, such as oxygen vacancies (VO) and hydrogen interstitials (IH), which significantly influence the material's conductivity. figshare.comscribd.com A new theoretical approach has been developed within the framework of linear-scaling Kohn-Sham density functional theory (DFT), as implemented in the ONETEP program. figshare.comscribd.com This method, which is free of empirical parameters and utilizes Hubbard U and Hund's J corrections for both titanium and oxygen atoms, has been validated against experimental data and higher-level calculations for perfect SrTiO3. figshare.comscribd.com
This validated approach has been used to study oxygen vacancies and hydrogen interstitials in large supercells containing over 600 atoms. figshare.comscribd.com Key findings from these simulations include:
Defect-Induced States: With the exception of the neutral oxygen vacancy, all considered defects were found to introduce shallow states located just below the conduction band (down to 0.2 eV). figshare.comscribd.com
Charge Transition Levels: The calculated defect formation energies and charge transition levels (CTLs) are in good agreement with experimental results. figshare.comscribd.com
Thermodynamic vs. Optical CTLs: A significant difference of 1 eV was found between the thermodynamic and optical CTLs of the neutral oxygen vacancy, which helps to explain inconsistencies previously observed between conduction and spectroscopic measurements. figshare.comscribd.com
Structural Distortions: Both oxygen vacancies and hydrogen interstitials were found to cause significant polarization and a strong tilting of the TiO6 octahedra in the crystal structure. figshare.comscribd.com
These simulations provide a detailed, atomistic understanding of how defects mediate mixed ion-electron transport in this compound, which is essential for engineering its electrical properties for specific applications.
Predictive Modeling for Material Design and Property Tuning
Predictive modeling, leveraging computational techniques like Density Functional Theory (DFT) and machine learning, is increasingly used for the rational design of this compound (SrTiO3)-based materials and the tuning of their properties for specific applications. royalsocietypublishing.orgqmul.ac.uk These approaches offer a faster and more cost-effective alternative to traditional trial-and-error experimental methods. qmul.ac.uk
Material Design: Computational methods are employed to predict the properties of novel compositions based on this compound. For instance, DFT calculations have been used to investigate the effects of doping with various elements. researchgate.netscielo.org.mx One study explored doping with plasmonic metals (Ag, Al, Au, and Cu) to narrow the band gap and shift the optical absorption into the visible region, making the material more suitable for optoelectronic and photocatalytic applications. researchgate.net Another theoretical study investigated the substitution of strontium with beryllium, predicting the structural, electronic, and elastic properties of the resulting Sr0.5Be0.5TiO3 compound. scielo.org.mx
Property Tuning: Predictive models are also used to fine-tune the properties of this compound by controlling factors like strain and defect concentrations.
Strain Engineering: Deep potential models, trained on DFT data, have been used to construct in-plane biaxial strain-temperature phase diagrams of SrTiO3. researchgate.netresearchgate.net These simulations have shown that strain can induce a ferroelectric phase and that the phase transition has both displacive and order-disorder characteristics. researchgate.netresearchgate.net
Doping Effects: Machine learning, specifically deep learning models, has been applied to predict the dielectric properties of doped SrTiO3. royalsocietypublishing.org Using a dataset of experimental records, these models can accurately predict dielectric performance based on the mole percentage of doping elements, providing a valuable tool for designing high-energy-storage materials. royalsocietypublishing.org
Finite Element Analysis (FEA): FEA has been used to model and predict the performance of devices based on barium this compound (BST), a related material. aip.orgpsu.edu This includes predicting resonant frequencies and optimizing the design of hydrophones for improved flexoelectric output. aip.orgpsu.edu
The table below highlights some examples of predictive modeling for material design and property tuning in this compound.
| Application | Modeling Technique | Key Prediction/Outcome |
| Optoelectronics | DFT calculations of plasmonic-metal doping | Doping with Ag, Al, Au, and Cu narrows the band gap and enhances visible light absorption. researchgate.net |
| Energy Storage | Deep learning models | Accurate prediction of dielectric properties of doped SrTiO3 based on dopant concentration. royalsocietypublishing.org |
| Phase Diagram Construction | Deep potential molecular dynamics | Prediction of the in-plane biaxial strain-temperature phase diagram, revealing strain-induced ferroelectricity. researchgate.netresearchgate.net |
| Device Optimization | Finite Element Analysis (FEA) | Prediction of resonant frequencies and optimization of electrode design in BST-based hydrophones. aip.orgpsu.edu |
These predictive modeling approaches are accelerating the discovery and optimization of this compound-based materials for a wide range of advanced technological applications.
Emerging Research Applications of Strontium Titanate
Neuromorphic Computing and Artificial Synapses
The quest for computing architectures that transcend the limitations of traditional von Neumann systems has led to the development of neuromorphic computing, which mimics the brain's structure and function. A key component of this is the artificial synapse, a device that can emulate the learning and memory functions of its biological counterpart. Strontium titanate has emerged as a promising material for these applications, particularly in the form of memristive devices.
Memristors are two-terminal devices whose resistance can be modulated and retained, making them ideal for emulating synaptic weight changes. aip.org Doped this compound, particularly with niobium (Nb), has been a focus of research for creating interface-type memristors. aip.orgnih.gov These devices, often in a metal/Nb-doped SrTiO₃ (Nb:STO) structure, exhibit resistive switching at the interface without requiring an initial "forming" process, which is a significant advantage for device performance and integration. aip.orgnih.gov The analog resistance of these devices can be controlled by altering the Schottky barrier at the interface through applied voltage, which in turn changes the device's conductance. aip.orgallaboutcircuits.com
The switching behavior in these memristors is often attributed to the electric field-driven migration of oxygen vacancies and charge trapping at the interface. aip.orgroyalsocietypublishing.org This allows for gradual and reproducible changes in resistance, a crucial feature for mimicking the analog nature of biological synapses. nih.govroyalsocietypublishing.org Research has demonstrated stable and reproducible resistive switching in Ni/Nb-doped SrTiO₃ memristive devices. nih.gov The ability to create these devices on single crystal substrates further enhances their potential for reliable and high-performance neuromorphic systems. nih.gov
Table 1: Key Characteristics of Doped SrTiO₃ Memristive Devices
| Feature | Description | Source(s) |
|---|---|---|
| Switching Mechanism | Interface-driven, based on oxygen vacancy migration and charge trapping. | aip.org, royalsocietypublishing.org |
| Dopant | Niobium (Nb) is commonly used to introduce necessary electronic properties. | nih.gov, allaboutcircuits.com |
| Structure | Often a metal/Nb:STO Schottky structure. | allaboutcircuits.com, aip.org |
| Key Advantage | No electroforming process required, allowing for lower power operation. | nih.gov, aip.org |
| Functionality | Analog modulation of resistance mimics synaptic weight changes. | allaboutcircuits.com, aip.org |
A hallmark of biological learning and memory is synaptic plasticity, the ability of synapses to strengthen or weaken over time based on neural activity. allaboutcircuits.com Doped SrTiO₃-based memristors have successfully emulated various forms of synaptic plasticity. allaboutcircuits.comresearchgate.net These include short-term plasticity (STP) and long-term plasticity (LTP), which are fundamental for information processing and memory formation. researcher.lifematerialsfutures.org
Researchers have demonstrated that these artificial synapses can replicate complex learning behaviors. materialsfutures.org For instance, a simulated neural network using Nb-doped SrTiO₃ memristors as synapses was able to learn and approximate functions. nih.govfrontiersin.org In these setups, the synaptic weight is represented by the difference in conductance between a pair of memristors. nih.govfrontiersin.org The network learns by applying voltage pulses to modify these conductances based on a supervised learning algorithm. nih.govnih.gov This approach has proven robust, even with simulated noise, suggesting the suitability of these memristors for real-world computing platforms. nih.govgithub.com
Furthermore, these devices have demonstrated the ability to mimic other crucial synaptic functions like spike-timing-dependent plasticity (STDP), a Hebbian learning rule where the timing of pre- and post-synaptic spikes determines the change in synaptic strength. royalsocietypublishing.orgresearcher.life The ability to emulate these diverse and fundamental learning mechanisms highlights the potential of this compound in building sophisticated and energy-efficient brain-inspired computing systems. materialsfutures.orgresearchgate.net
Thermoelectric Energy Conversion
Thermoelectric materials can directly convert waste heat into useful electrical energy, offering a promising avenue for sustainable energy production. ugent.be this compound is considered a promising n-type thermoelectric material due to its environmental friendliness, high-temperature stability, and a relatively high conversion efficiency. ugent.beaip.org The primary challenge lies in enhancing its thermoelectric figure of merit (ZT), which requires a high Seebeck coefficient (S) and electrical conductivity (σ), coupled with low thermal conductivity (κ).
Significant research efforts have focused on improving the thermoelectric properties of SrTiO₃ through doping and nanostructuring. Doping, particularly with elements like Lanthanum (La) and Niobium (Nb), can increase the charge carrier concentration, thereby boosting electrical conductivity. aip.orgresearchgate.net However, this often comes at the cost of a reduced Seebeck coefficient. aip.org
Studies on La-doped SrTiO₃ nanostructured bulk materials, synthesized from colloidal nanocrystals, have reported a maximum ZT of approximately 0.37 at 973 K, which is among the highest values reported for doped SrTiO₃. rsc.org Co-doping with multiple elements, such as Lanthanum (La), Dysprosium (Dy), and Nitrogen (N), has also been explored theoretically, with predictions of a significantly enhanced figure of merit. mdpi.com
Table 2: Strategies to Enhance Thermoelectric Performance of SrTiO₃
| Strategy | Mechanism | Effect | Source(s) |
|---|---|---|---|
| Doping (e.g., La, Nb) | Increases charge carrier concentration. | Increases electrical conductivity. | researchgate.net, aip.org |
| Nanostructuring | Introduces nanoscale interfaces to scatter phonons. | Reduces thermal conductivity. | ugent.be, researchgate.net |
| Nanoporosity | Scatters both phonons and charge carriers. | Reduces thermal conductivity and enhances Seebeck coefficient. | researchgate.net, royalsocietypublishing.org |
| Co-doping (e.g., La, Dy, N) | Modifies electronic band structure and carrier concentration. | Potentially increases Seebeck coefficient and electrical conductivity. | mdpi.com |
A particularly exciting development is the use of a two-dimensional electron gas (2DEG) to boost the thermoelectric performance of SrTiO₃. A 2DEG is a sheet of electrons confined to move in only two dimensions. In SrTiO₃, a 2DEG can be formed at the surface or at an interface with another material. pnas.orgbohrium.com
Research has shown that a high-density 2DEG confined within a very thin layer of SrTiO₃ can exhibit an unusually large Seebeck coefficient, approximately five times larger than that of bulk SrTiO₃, while maintaining high electrical conductivity. nih.govresearchgate.net This phenomenon is attributed to the quantum confinement effects in the 2D system. researchgate.net Based on these findings, a ZT value of around 2.4 has been estimated for the 2DEG itself, which is significantly higher than conventional thermoelectric materials. nih.govcapes.gov.br The ability to form a 2DEG with a high carrier density and anisotropic electronic properties on the (110) surface of SrTiO₃ further opens up possibilities for engineering materials with superior thermoelectric performance. pnas.org
Photocatalytic Applications for Environmental Remediation and Energy Production
This compound is a well-regarded photocatalyst due to its high thermal stability, corrosion resistance, and suitable band structure for driving chemical reactions with light. mdpi.commdpi.comresearchgate.net Its applications in this domain are primarily focused on degrading environmental pollutants and producing clean energy, such as hydrogen, through water splitting. mdpi.comacs.org
The photocatalytic activity of SrTiO₃ stems from its ability to generate electron-hole pairs when illuminated with light of sufficient energy (i.e., greater than its bandgap of 3.2 eV). mdpi.comsci-hub.se These charge carriers can then participate in redox reactions on the material's surface. However, pure SrTiO₃ is only active under UV light and suffers from a high recombination rate of photogenerated electrons and holes, which limits its efficiency. mdpi.comias.ac.in
To address these limitations, various modification strategies are employed. Doping SrTiO₃ with metal or non-metal elements can narrow its bandgap, allowing it to absorb a broader range of light, including the visible spectrum. rsc.orgresearchgate.net For example, doping with chromium (Cr) can shift the absorption edge into the visible light range, and co-doping with lanthanum (La) can further enhance the photocatalytic activity for hydrogen evolution. rsc.org Similarly, doping with rhodium (Rh) has been shown to be effective for hydrogen production from water. chemrxiv.org
Hydrogen Production via Water Splitting
Significant progress has been made in scaling up this technology. One notable study reported the use of aluminum-doped this compound (SrTiO₃:Al) for water splitting in a 1 m² flat-panel reactor, which was then scaled to a 100 m² array. perfectlight.com.cn This large-scale system achieved a maximum solar-to-hydrogen (STH) efficiency of 0.76%, demonstrating the feasibility of large-scale photocatalytic water splitting and gas collection. perfectlight.com.cn Such photocatalyst panel reactors are crucial for evaluating the viability of this technology for industrial hydrogen production. researchgate.net
Degradation of Organic Pollutants
Heterogeneous photocatalysis using this compound is also a promising advanced oxidation process for removing persistent organic pollutants from water. kjmm.orgmdpi.com SrTiO₃ nanoparticles have demonstrated good photoactivity for the degradation of various industrial dyes, including methylene (B1212753) blue, rhodamine B, and methyl orange. researchgate.net The photocatalytic mechanism often involves the generation of highly reactive species that break down complex organic molecules. mdpi.com The strontium ions within the SrTiO₃ structure can promote the formation of superoxide (B77818) radicals, which inhibits the recombination of photogenerated charge carriers and facilitates photocatalytic oxidation. mdpi.commdpi.com
Research has shown that the efficiency of pollutant degradation can be significantly influenced by the synthesis conditions and physical properties of the SrTiO₃ catalyst. mdpi.com For example, the heating rate during the crystallization of SrTiO₃ nanoparticles can tune the particle size and surface properties, which in turn affects the photocatalytic activity. researchgate.net One study found that SrTiO₃ with a larger particle size exhibited higher photoactivity per unit area. researchgate.net The degradation process is primarily driven by the direct action of holes in the valence band of SrTiO₃ attacking the organic pollutant molecules. chemrxiv.org
In a specific application, SrTiO₃ doped with manganese (Mn⁴⁺) was used to degrade ethyl violet, a harmful industrial dye. mdpi.com The modified nanopowder successfully degraded 68% of the dye within 180 minutes of irradiation. mdpi.com Another study investigated cobalt-doped SrTiO₃ for the degradation of the antibiotic ciprofloxacin, achieving a 90.6% degradation within 120 minutes under visible light. kjmm.org Furthermore, combining SrTiO₃ with other materials, like lead zirconate in a 1:1 ratio, has been shown to create a highly effective catalyst that outperforms the traditionally used titanium dioxide in degrading mixed industrial dyes. chemrxiv.org
Role of Doping and Nanostructure Morphology in Photocatalytic Activity
The photocatalytic efficiency of this compound can be significantly enhanced by strategically modifying its electronic and physical structure through doping and controlling its nanostructure morphology. mdpi.comresearchgate.net These modifications aim to improve light absorption, facilitate charge separation, and increase the number of active sites for reaction. bohrium.com The technological applications of SrTiO₃ are highly dependent on factors like the type of dopant, morphology, and surface structure. researchgate.net
Doping involves introducing foreign elements into the SrTiO₃ lattice. For example, doping with aluminum (Al) has been shown to enhance photocatalytic oxygen evolution. bohrium.com The enhancement is attributed to a combination of factors, including changes in electronic structure, improved charge separation efficiency, altered morphology, and the creation of active sites. bohrium.com FE-SEM results showed that Al doping decreased the particle size of SrTiO₃. bohrium.com Similarly, doping with cobalt (Co) has been found to improve the conductivity of SrTiO₃, resulting in smaller particles with higher conductivity due to grain boundary effects. mdpi.comresearchgate.net Scandium (Sc) and magnesium (Mg) have also been used as co-dopants, leading to changes in particle shape and the formation of nanosized steps on the particle edges, which can act as specific sites for oxidation or reduction reactions. rsc.org
The morphology of the nanostructure plays a crucial role. researchgate.net Different synthesis methods can produce SrTiO₃ with varying particle sizes and shapes, which directly impacts photocatalytic performance. bohrium.com For instance, co-doping SrTiO₃ with scandium and magnesium resulted in cubic-shaped particles with unique nanosized steps on the edges. rsc.org This specific morphology was found to be beneficial for separating the sites of water reduction and oxidation, leading to better photocatalytic performance. rsc.org
The table below summarizes the effects of different dopants on the properties and photocatalytic activity of SrTiO₃.
| Dopant(s) | Effect on Morphology | Effect on Properties | Impact on Photocatalytic Activity | Reference(s) |
| Aluminum (Al) | Decreased particle size | Creates Ti³⁺/Ti²⁺ states, oxygen vacancies | Enhanced oxygen evolution | bohrium.com |
| Cobalt (Co) | Smaller particles | Improved conductivity | Enhanced degradation of ciprofloxacin | kjmm.org |
| Manganese (Mn⁴⁺) | Crystallite size of 44 nm | Incorporation of Mn⁴⁺ into SrTiO₃ lattice | Effective degradation of ethyl violet dye | mdpi.com |
| Scandium (Sc) & Magnesium (Mg) | Cubic-shaped particles with nanosized steps | Separation of reaction sites | Improved overall water splitting | rsc.org |
Crystal Facet Engineering for Optimized Photocatalysis
For SrTiO₃, it has been demonstrated that developing single crystals with tailored facets can lead to a significant enhancement in photocatalytic hydrogen evolution rates. mdpi.com A novel strategy using solid-state recrystallization has been developed to synthesize uniform SrTiO₃ single crystals with specifically exposed {111} facets. nih.govacs.org This was achieved by using subtle amounts of aluminum ions (Al³⁺) as surface morphology modulators, which allowed for precise tuning of the crystal surface orientation. nih.govacs.org
The table below illustrates the impact of exposing different crystal facets on the photocatalytic activity of SrTiO₃.
| Exposed Crystal Facet(s) | Synthesis/Engineering Method | Observed Effect | Application | Reference(s) |
| {111} | Solid-state recrystallization with Al³⁺ modulators | 3-fold enhancement of H₂ evolution rates | Overall Water Splitting | nih.govacs.org |
| {100} (flat facets) & Nanosized steps (edges) | Co-doping with Sc and Mg | {100} facets for reduction (H₂), steps for oxidation (O₂) | Overall Water Splitting | rsc.org |
| {110} | Doping strategies | Identified as potential O₂ evolution site | Overall Water Splitting | rsc.org |
Advanced Sensing Technologies
The unique physical properties of this compound, particularly its dielectric and piezoelectric characteristics, make it a promising material for advanced sensing technologies. kpfu.runanorh.com Its properties can be finely tuned by factors such as doping, morphology, and applied strain, opening up possibilities for highly sensitive detectors. kpfu.ru
Strain Gauges and Acoustic Sensors
This compound is being actively investigated for its potential use in strain gauges and acoustic sensors. kpfu.ru Strain engineering of SrTiO₃ thin films has shown that by carefully controlling the in-plane misfit strain, it is possible to induce significant piezoelectric coefficients, comparable to those of traditional lead-based piezoceramics. researchgate.net This makes strain-engineered SrTiO₃ films suitable for a variety of sensor and actuator applications, including surface acoustic wave (SAW) devices. researchgate.net
Research has revealed that a reduction in symmetry in thin plates of SrTiO₃ can be effectively used in deformation sensors and for acoustic applications. kpfu.ru A project funded by the Russian Science Foundation aims to investigate this phenomenon and evaluate the prospects for using SrTiO₃ as a basis for strain detectors. kpfu.ru Furthermore, barium this compound (BST), a related compound, has been used to create prototype flexoelectric hydrophones for acoustic sensing in underwater applications. aip.org A prototype device demonstrated a resonant frequency of 250 Hz and a high sensitivity of 80 pC/N, with finite element analysis used to model and predict the device's performance based on its geometry and material properties. aip.org
Optoelectronic Devices
This compound is a wide bandgap insulator that is transparent from the mid-infrared to the ultraviolet spectral range. aip.org Its high dielectric constant and unique optical properties make it a valuable material for various optoelectronic and photonic devices. aip.orgaip.orgsigmaaldrich.com Applications range from capacitors and transistors to more complex devices like waveguides and photodetectors. nanorh.commdpi.com
Epitaxial SrTiO₃ films are particularly important for advanced optoelectronic devices. aip.org The optical properties of these films, such as their refractive index, can be tuned by applying an electric field, stress, or light. aip.org SrTiO₃ is used as a substrate for growing other functional materials, such as high-temperature superconductors and oxide semiconductors, which are essential components in many electronic devices. nanorh.com Its optical transparency makes it suitable for creating waveguides for efficient light propagation in photonic circuits and for fabricating laser diodes. nanorh.com
Recent research has focused on developing hybrid thin films to enhance optoelectronic performance. One approach involves embedding copper nanowires (Cu NWs) within SrTiO₃ layers. mdpi.com This SrTiO₃/Cu NWs/SrTiO₃ structure resulted in improved optical transmittance and lower electrical sheet resistance compared to a bare copper nanowire network. mdpi.com The hybrid films also demonstrated exceptional mechanical flexibility and stability under high-temperature and high-humidity conditions, highlighting their potential for use in flexible and wearable electronic devices. mdpi.com
Photoresponse and Photoconductivity Phenomena
This compound (SrTiO₃) exhibits a range of significant photoresponsive and photoconductive properties, which are subjects of intense research. The fundamental process underlying these phenomena is the excitation of electrons from the valence band to the conduction band upon irradiation with light of energy greater than the material's band gap. rsc.org SrTiO₃ has an indirect band gap of approximately 3.20-3.25 eV and a direct band gap of about 3.75 eV. rsc.org This initial photo-excitation leads to various effects, including photoconductivity, photovoltage, and photochromism. rsc.org The nature and dynamics of these effects are highly dependent on temperature, defect chemistry, and material form (e.g., single crystal vs. thin film).
A key area of investigation is the material's photoconductivity. Early studies in the 1960s demonstrated a notable increase in photocurrent when SrTiO₃ was illuminated with light of a wavelength shorter than 385 nm, corresponding to its band gap energy. rsc.org This effect was observed to increase as the temperature decreased. rsc.org
More recently, research has focused on a remarkable phenomenon known as persistent photoconductivity (PPC) in annealed SrTiO₃ single crystals at room temperature. aip.orgresearchgate.net When exposed to sub-bandgap light (≥ 2.9 eV), the material's electrical resistance can decrease by three or more orders of magnitude. aip.orgarxiv.org This enhanced conductivity is exceptionally stable, persisting for weeks or even longer after the light source is removed. aip.orgarxiv.org This behavior is unique, as large PPC in single crystals is typically only observed at low temperatures. aip.org
The mechanism behind this long-lasting PPC is linked to the presence of specific defects within the crystal structure. researchgate.netarxiv.org Research suggests that the excitation of an electron from an acceptor defect, such as a titanium vacancy, to the conduction band is the primary cause. researchgate.netresearchgate.net A significant energy barrier then prevents the electron from being easily recaptured by the defect, leading to the persistent conductive state. researchgate.netresearchgate.net The process is also influenced by the presence of oxygen vacancies and hydrogen. aip.orgarxiv.org Studies using hybrid density functional theory calculations propose that an instability of substitutional hydrogen under illumination leads to the formation of an interstitial hydrogen and an oxygen vacancy, which in turn provides excess carriers to the conduction band. arxiv.org Annealing conditions, particularly in the presence of water vapor, have been shown to create the necessary hydrogen and oxygen-vacancy populations to induce this large PPC. aip.org
The following table summarizes the dramatic change in resistance observed in an annealed SrTiO₃ sample before and after illumination, demonstrating the persistent photoconductivity effect.
| Measurement Condition | Resistance (Ω) |
| Before Illumination | ~1 MΩ |
| After Illumination (405 nm light) | ~1 kΩ |
| This interactive table is based on data reported for an STO sample exhibiting persistent photoconductivity. aip.org |
Beyond persistent conductivity, SrTiO₃ also displays an ultrafast photoresponse. rsc.orgresearchgate.net In single crystals, photoresponse times can be extremely short, with rise times in the range of hundreds of picoseconds upon illumination with a laser pulse. rsc.org For example, under irradiation with a 15-ps duration, 355 nm laser pulse, a rise time as short as 750 ps has been recorded. researchgate.net This rapid response makes SrTiO₃ a candidate material for high-speed ultraviolet (UV) photodetectors. researchgate.netnorthwestern.edu
The photovoltage generated in SrTiO₃ is another critical aspect of its photoresponse. In Pt/SrTiO₃ single crystal heterostructures, significant photovoltages have been observed, with a strong dependence on temperature and annealing conditions. An "as-received" sample, for instance, produced a photovoltage of 1.1 V at 60 K, which decreased to about 200 mV at 300 K. rsc.org In contrast, samples that were vacuum annealed at 650 °C showed a much lower photovoltage at 60 K (<100 mV) but exhibited a peak of approximately 0.5 V between 200 and 250 K. rsc.org
The table below presents research findings on the photoresponse of SrTiO₃ single crystals under specific laser irradiation.
| Parameter | Value | Conditions |
| Peak Photoresponse Signal | 7.6 mV | Bias: 110 V; Laser: 355 nm, 15 ps, 250 nJ |
| Rise Time | 750 ps | Laser: 355 nm, 15 ps, 250 nJ |
| This interactive table is based on data from studies on the ultraviolet photosensitive properties of SrTiO₃ single crystals. researchgate.net |
Research into SrTiO₃ thin films has also revealed significant photoresponse characteristics. Epitaxial thin films grown by pulsed laser deposition (PLD) have shown a current enhancement of about three orders of magnitude under illumination at room temperature. rsc.org Furthermore, transparent resistive memories based on amorphous SrTiO₃ have demonstrated a transient photoresponse to UV and blue light, indicating potential for use in multifunctional transparent electronic devices. rsc.org
Challenges and Future Research Directions in Strontium Titanate Science
Unraveling Complex Correlated Electron Phenomena
A primary challenge in the study of strontium titanate lies in understanding the complex correlated electron phenomena that emerge within the material and at its interfaces. SrTiO₃ serves as a foundational substrate for creating interfaces with other complex oxides, where these interactions become particularly prominent. arxiv.org For instance, single-layer iron selenide (B1212193) (FeSe) films grown on SrTiO₃ substrates exhibit a significant enhancement in their superconducting transition temperature compared to bulk FeSe. researchgate.netarxiv.org Researchers are actively investigating the mechanisms behind this enhancement, with proposed drivers including electron doping, interfacial electron-phonon coupling, and strong electron correlations. researchgate.netarxiv.org
Recent studies have explored how different surface terminations of the SrTiO₃ substrate (TiO₂-terminated versus SrO-terminated) affect the superconductivity of the FeSe layer. researchgate.netarxiv.org Scanning tunneling spectroscopy revealed a larger superconducting gap for FeSe on the TiO₂ termination compared to the SrO termination. researchgate.netarxiv.org This difference is linked to changes in charge transfer and distortions in the FeSe crystal structure, which in turn tune the electron correlations. arxiv.org These findings suggest that the physics of electrons at these interfaces is profoundly influenced by the microscopic structure of the SrTiO₃ substrate. arxiv.org Further research is aimed at pinpointing the primary driver for these enhanced properties to gain precise control over them. researchgate.net Theoretical work, such as using density functional theory to study graphene-SrTiO₃ composites, also seeks to unravel how interactions at the interface alter the electronic structure and transport properties. acs.org
When subjected to a strong magnetic field, lightly-doped SrTiO₃ enters an "extreme quantum limit" where electron-electron interactions are predicted to drive the system into new, correlated states like a charge density wave or a Wigner crystal. researchgate.net Experimental studies in this regime are ongoing, revealing unusual transport features that are the subject of intense investigation to understand these potential correlated electron states. researchgate.net
Precise Control of Defect Chemistry for Tailored Properties
The properties of this compound are exquisitely sensitive to defects, including impurities, vacancies, and dopants. A major research thrust is to achieve precise control over this "defect chemistry" to engineer specific material properties. researchgate.net Point defects, such as strontium and oxygen vacancies, are known to be largely responsible for mass and charge transport in SrTiO₃. nih.gov The introduction of dopants, such as substituting strontium with lanthanum or titanium with niobium, can transform the material into an n-type semiconductor. nih.govwikipedia.org
Researchers are exploring how to manipulate defect concentrations to optimize performance for various applications. For thermoelectric applications, for example, introducing A-site (strontium) cation vacancies has been shown to create a synergistic effect, enhancing charge transport while simultaneously suppressing thermal conductivity by generating oxygen vacancies that scatter phonons. researchgate.net Similarly, in tantalum-substituted SrTiO₃, creating A-site deficient compositions can lead to high power factors by optimizing carrier concentration and mobility through the presence of strontium and oxygen vacancies. acs.org The challenge lies in developing a comprehensive defect-chemical model that can accurately predict the concentrations of point defects and their influence on transport properties at high temperatures, where the cation sublattice can also restore its equilibrium. researchgate.net A deeper understanding of the interplay between different defect types is crucial for designing next-generation SrTiO₃-based materials. researchgate.netacs.org
The following table summarizes the effects of various defects on the properties of this compound.
| Defect Type | Method of Introduction | Resulting Property Change | Potential Application | Reference |
| A-site (Sr) Vacancies & Oxygen Vacancies | A-site deficient synthesis (e.g., Sr₁±yTi₀.₉Nb₀.₁O₃±δ) | Enhanced charge transport, suppressed thermal conductivity | Thermoelectrics | researchgate.net |
| Donor Dopants (e.g., La, Nb, Ta) | Substitution on A-site or B-site | n-type semiconductivity, optimized power factor | Thermoelectrics, SOFCs | nih.govwikipedia.orgacs.org |
| Acceptor Dopants | Substitution on B-site (e.g., In for Ti) | p-type conductivity | Electronics | ulisboa.pt |
| Oxygen Vacancies | Annealing in reducing atmosphere | Increased charge carriers, modified thermal conductivity | Thermoelectrics, Memristors | researchgate.netresearchgate.net |
Scalability and Commercial Viability for Advanced Device Applications
While this compound and its derivatives show immense promise in the laboratory, translating these materials into commercially viable devices presents significant challenges. sciencedaily.comcompoundsemiconductor.netpsu.edu Much of the current work remains at the research and development stage. sciencedaily.compsu.edu A key hurdle is the scalability of synthesis and fabrication processes to produce high-quality materials consistently and cost-effectively. sciencedaily.compsu.edu For example, while thin films of SrTiO₃ can be grown epitaxially with high quality, the methods used, such as molecular beam epitaxy or pulsed laser deposition, can be complex and expensive. wikipedia.org
Innovations in manufacturing processes, such as the Floating Zone Technique, are being explored to enhance product quality and reduce production costs for single-crystal substrates. valuemarketresearch.com For thin-film applications, researchers are working to perfect the materials and integrate them into devices like smartphones or laptops, a process that is expected to take time. compoundsemiconductor.netpsu.edu Barium this compound, a related compound, is already used in some commercial RF electronics, and the infrastructure for its deposition and fabrication exists in many semiconductor foundries, which could shorten the timeline for exploiting new advances. aip.org The development of hybrid materials that combine SrTiO₃ with other compounds is also a promising route to enhance performance for electronic and optoelectronic devices. valuemarketresearch.com Ultimately, overcoming the challenges of scalability and cost is crucial for the widespread adoption of SrTiO₃ in advanced applications like next-generation solar cells, high-performance electronics, and low-power computing. sciencedaily.comvaluemarketresearch.com
Exploration of Novel Mixed Light-Matter Phases (Photo-Groundstates)
A frontier in this compound research is the exploration of novel states created by strongly coupling the material to light, referred to as "photo-groundstates." mpg.dechemeurope.comcfel.de This is achieved by placing the SrTiO₃ crystal inside an optical cavity, where photons are confined and can interact strongly with the material's atoms and electrons. mpg.decfel.de This strong coupling can fundamentally alter the material's collective behavior and stabilize new phases of matter. chemeurope.comcfel.de
Theoretical predictions and first-principles calculations have shown that this light-matter coupling can induce a phase transition in SrTiO₃ from its natural quantum paraelectric state to a ferroelectric state, even in its ground state (i.e., not in a temporarily excited state). mpg.depnas.orgpnas.org In its usual state, quantum fluctuations prevent SrTiO₃ from becoming ferroelectric even at very low temperatures. pnas.orgpnas.org However, inside the cavity, the quantum vacuum fluctuations of the trapped photons can alter the quantum fluctuations of the crystal's nuclei. mpg.de This causes the oscillating dipoles (formed by the vibration of titanium and oxygen atoms) to swing together, generating a macroscopic electric field and stabilizing the ferroelectric phase. mpg.decfel.de
This groundbreaking research suggests that light can be used as a tool, alongside traditional variables like pressure and temperature, to engineer material phases and tailor their properties. chemeurope.comcfel.de The resulting "photo-groundstate" is a true hybrid light-matter state. pnas.orgarxiv.org Future work will focus on experimentally realizing and exploring these novel phases, which could lead to new functionalities for applications in information processing, sensing, and light-harvesting. chemeurope.com
Integration with Advanced Manufacturing Techniques (e.g., Additive Manufacturing)
Integrating this compound with advanced manufacturing techniques like additive manufacturing (AM), or 3D printing, is a burgeoning area of research aimed at creating complex, customized structures with high precision. liverpool.ac.uklboro.ac.uk This approach offers the flexibility to fabricate components with tailored properties for specific applications, such as in the energy and healthcare sectors. liverpool.ac.uk
Researchers are developing new formulations and inks that combine the desirable properties of SrTiO₃ with the processability required for 3D printing. liverpool.ac.uk For example, research is underway on the processing of modified this compound for applications in hydrogen generation and energy storage. liverpool.ac.uk However, challenges remain. Many ceramic materials, including SrTiO₃, require high sintering temperatures (often above 1000 °C), which can restrict their co-firing with common electrode materials like silver or copper in electronic components. lboro.ac.uk Therefore, developing low-temperature sintering methods is a key goal. lboro.ac.uk
In the biomedical field, 3D-printed composite scaffolds combining barium this compound with materials like β-tricalcium phosphate (B84403) have been synthesized for bone regeneration. researchgate.net In another study, additively manufactured titanium alloy scaffolds were coated with this compound nanotubes to enhance their osteogenic and antibacterial properties. nih.gov These examples highlight the potential of AM to create functional, geometrically complex devices, bridging the gap between materials discovery and real-world applications. liverpool.ac.uk
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing high-purity strontium titanate (SrTiO₃) nanoparticles, and how do synthesis parameters influence crystallinity and defect density?
- Methodological Answer : Sol-gel and hydrothermal methods are widely used. For sol-gel synthesis, stoichiometric ratios of strontium and titanium precursors (e.g., Sr(NO₃)₂ and Ti(OC₄H₉)₄) are dissolved in ethanol, followed by controlled calcination (e.g., 800°C for 2 hours) to achieve cubic perovskite structures. Hydrothermal synthesis at 200°C for 24 hours under alkaline conditions (pH ~13) yields nanoparticles with reduced oxygen vacancies. Crystallinity is verified via XRD (e.g., peaks at 2θ = 32.4°, 39.9° for cubic phase), while defect analysis employs photoluminescence spectroscopy (e.g., emission bands at 450 nm for oxygen vacancies) .
Q. How do researchers characterize the optical and electronic properties of SrTiO₃, and what instrumentation is critical for reliable data?
- Methodological Answer : UV-Vis spectroscopy (Tauc plot analysis) determines bandgap energy (~3.2 eV for undoped SrTiO₃). Synchrotron-based X-ray absorption spectroscopy (XAS) probes Ti L-edge and O K-edge to map electronic structure alterations. For surface analysis, atomic force microscopy (AFM) and scanning tunneling microscopy (STM) resolve surface reconstructions (e.g., SrTiO₃(001) R33.7° and R26.6° terminations). Impedance spectroscopy at 400–800°C quantifies ionic conductivity, with data modeled using equivalent circuits (e.g., R-CPE for grain boundaries) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported dielectric properties of SrTiO₃, particularly at low temperatures (<100 K)?
- Methodological Answer : Discrepancies arise from oxygen vacancy concentrations and grain boundary effects. To isolate intrinsic behavior, use single-crystal SrTiO₃ annealed in oxygen-rich environments. For polycrystalline samples, impedance spectroscopy with blocking electrodes (e.g., Pt) separates bulk and grain boundary contributions. Low-temperature dielectric measurements (<50 K) require cryostats with shielding against stray capacitance. Data analysis employs Cole-Cole plots to distinguish relaxation mechanisms, while density functional theory (DFT) simulations model defect interactions .
Q. How do interfacial phenomena in SrTiO₃-based heterostructures (e.g., SrTiO₃/LaAlO₃) influence emergent properties like 2D electron gas (2DEG) conductivity?
- Methodological Answer : Epitaxial growth via pulsed laser deposition (PLD) at 700°C under 10⁻⁴ mBar oxygen pressure ensures atomically sharp interfaces. In situ reflection high-energy electron diffraction (RHEED) monitors layer-by-layer growth. Transport measurements (Van der Pauw geometry) at 2 K reveal 2DEG mobility >10,000 cm²/V·s. Cross-sectional scanning transmission electron microscopy (STEM) with electron energy loss spectroscopy (EELS) maps Ti³+ oxidation states at interfaces. Theoretical models incorporate polar catastrophe mechanisms and cation intermixing .
Q. What computational frameworks are effective for analyzing contradictory data on SrTiO₃’s thermal expansion behavior across studies?
- Methodological Answer : High-resolution XRD (e.g., 0.001° step size) collects lattice parameter data from 25–1000°C. Kernel regression and ARIMA models statistically resolve nonlinear thermal expansion trends. For first-principles validation, quasi-harmonic approximation (QHA) in DFT calculates Grüneisen parameters. Discrepancies are attributed to doping (e.g., Fe³+ substitution) and anisotropic strain in thin films vs. bulk .
Data Analysis & Experimental Design
Q. How should researchers design experiments to differentiate between bulk and surface contributions in SrTiO₃’s photocatalytic activity?
- Methodological Answer : Use controlled surface passivation (e.g., SiO₂ coating) to isolate bulk effects. For surface-dominated activity, employ ultrafast transient absorption spectroscopy (TAS) with 400 nm excitation to track charge carrier dynamics (<1 ps resolution). Electrochemical polarization (e.g., ±1 V vs. Ag/AgCl) under UV illumination quantifies surface reaction kinetics. X-ray photoelectron spectroscopy (XPS) post-experiment identifies surface hydroxylation (OH⁻ peaks at 531.5 eV) .
Q. What statistical approaches mitigate bias in bibliometric analyses of SrTiO₃ research trends?
- Methodological Answer : Use VOSviewer with keyword co-occurrence networks (e.g., "SrTiO₃ nanoparticle," "perovskite photocatalysis") to map clusters. Exclude low-impact journals via SCImago rankings. Time-series regression identifies citation inflation. For reproducibility, share raw datasets in FAIR-aligned repositories (e.g., Zenodo) with DOI links .
Tables for Quick Reference
| Synthesis Method | Advantages | Limitations | References |
|---|---|---|---|
| Sol-Gel | High purity; scalable | Long calcination times (>6 hours) | |
| Hydrothermal | Low defect density; <100 nm size | High pH requirements (corrosive media) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
